Diethyl 3-Bromopropylphosphonate
描述
Structure
3D Structure
属性
IUPAC Name |
1-bromo-3-diethoxyphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrO3P/c1-3-10-12(9,11-4-2)7-5-6-8/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIKTSJIUKYDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300688 | |
| Record name | Diethyl(3-bromopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-10-3 | |
| Record name | Diethyl P-(3-bromopropyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1186-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl(3-bromopropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-Bromopropyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate (CAS 1186-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Diethyl 3-Bromopropylphosphonate, a versatile reagent in organic synthesis.
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1186-10-3 | [2] |
| Molecular Formula | C₇H₁₆BrO₃P | [2] |
| Molecular Weight | 259.08 g/mol | [2][3] |
| Boiling Point | 94-95 °C at 2 mmHg | [4][5] |
| Density | 1.348 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.4620 | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in acetone, chloroform, ethanol, ethyl acetate, methanol | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), and three methylene groups of the propyl chain, with the one adjacent to the bromine atom being the most deshielded. |
| ¹³C NMR | Resonances for the two carbons of the ethoxy groups and the three distinct carbons of the propyl chain. The carbon bonded to bromine will be at a characteristic chemical shift.[4] |
| ³¹P NMR | A single resonance characteristic of a phosphonate ester. The chemical shift is influenced by the alkyl group attached to the phosphorus atom. |
| IR Spectroscopy | Characteristic strong absorption for the P=O stretch (around 1250 cm⁻¹), C-O-P stretches, and C-Br stretch (in the range of 690-515 cm⁻¹).[6] |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for diethyl alkylphosphonates involve the loss of ethoxy groups, ethylene, and rearrangements. |
Note: Actual spectral data can be found in databases such as PubChem and SpectraBase.[4][7]
Synthesis of this compound
The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction.[8]
Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom of a trialkyl phosphite on an alkyl halide. The resulting phosphonium salt intermediate then undergoes dealkylation to form the stable phosphonate.
Experimental Protocol: Michaelis-Arbuzov Synthesis
This protocol is adapted from general procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Triethyl phosphite
-
1,3-Dibromopropane (in excess)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine triethyl phosphite (1.0 equivalent) and a molar excess of 1,3-dibromopropane.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically in the range of 150-160°C for classical, uncatalyzed reactions.
-
Monitor the reaction progress by observing the formation of the ethyl bromide byproduct (which can be distilled off) or by using techniques like TLC or ³¹P NMR spectroscopy. The reaction is generally complete within a few hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1,3-dibromopropane and the ethyl bromide byproduct via vacuum distillation.
-
The crude this compound can be further purified by vacuum distillation to yield a colorless oil.
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in carbon-carbon bond formation and as an alkylating agent.[1][2]
Horner-Wadsworth-Emmons (HWE) Reaction
A key application of phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes from aldehydes or ketones, typically with high (E)-stereoselectivity.[8] The phosphonate is first deprotonated to form a stabilized carbanion, which then reacts with the carbonyl compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
An In-depth Technical Guide to the Synthesis of Diethyl 3-Bromopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Diethyl 3-bromopropylphosphonate is a versatile organophosphorus compound that serves as a critical intermediate in the synthesis of a wide array of bioactive molecules.[1] Its utility is particularly pronounced in the development of phosphonate-based pharmaceuticals and agrochemicals.[1][2] The presence of a bromine atom enhances its reactivity, making it a valuable building block for introducing the phosphonate moiety into larger, more complex molecular structures through nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its synthesis via the Michaelis-Arbuzov reaction, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Core Synthesis: The Michaelis-Arbuzov Reaction
The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 1,3-dibromopropane. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation by the bromide ion to yield the final phosphonate product and ethyl bromide as a volatile byproduct.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Parameter | Value | Citations |
| CAS Number | 1186-10-3 | [1][4][5] |
| Molecular Formula | C₇H₁₆BrO₃P | [1][5][6] |
| Molecular Weight | 259.08 g/mol | [1][4][6] |
| Appearance | Colorless to pale yellow liquid | [1][2][7] |
| Boiling Point | 94 - 95 °C / 2 mmHg | [1][4][8] |
| Density | 1.348 g/mL at 25 °C | [1][4][8] |
| Refractive Index (n20/D) | 1.4620 | [4][7][8] |
| Purity (Typical Assay) | >95% | [2][4] |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 1,3-dibromopropane and triethyl phosphite.
Materials and Equipment:
-
1,3-dibromopropane
-
Triethyl phosphite
-
Anhydrous Toluene (optional, as solvent)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Vacuum pump
Procedure:
-
Reaction Setup:
-
A dry three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus should be flushed with an inert gas, such as nitrogen or argon, to ensure anhydrous conditions.
-
Charge the flask with 1,3-dibromopropane. An excess of the dibromide is typically used to minimize the formation of the bis-phosphonate byproduct.[9]
-
-
Addition of Reagent:
-
Add triethyl phosphite (1.0 equivalent) to the dropping funnel.
-
Add the triethyl phosphite dropwise to the stirred 1,3-dibromopropane at room temperature.
-
-
Reaction:
-
Upon completion of the addition, heat the reaction mixture to a reflux temperature of approximately 140-150 °C.[9]
-
Maintain vigorous stirring and allow the reaction to proceed for several hours (typically 4-6 hours).[9]
-
The progress of the reaction can be monitored by observing the evolution of ethyl bromide, which will distill from the reaction mixture.[3][9] Alternatively, thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the consumption of the starting materials.[9]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[9]
-
Remove the volatile components, including the ethyl bromide byproduct and any excess 1,3-dibromopropane, by distillation.[3][9]
-
The crude this compound is then purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.[3][9]
-
Synthesis Workflow Visualization
The following diagram illustrates the key stages involved in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 二乙基(3-溴丙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Diethyl(3-Bromopropyl)Phosphonate, 95% - Yorlab [yorlab.co.uk]
- 6. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DIETHYL(3-BROMOPROPYL)PHOSPHONATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. DIETHYL(3-BROMOPROPYL)PHOSPHONATE | 1186-10-3 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: (3-Bromopropyl)phosphonic Acid Diethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data and experimental protocols for (3-Bromopropyl)phosphonic acid diethyl ester (CAS No. 1186-10-3). This compound is a valuable intermediate in organic synthesis, particularly for the introduction of a phosphonate moiety into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
(3-Bromopropyl)phosphonic acid diethyl ester is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆BrO₃P | [2] |
| Molecular Weight | 259.08 g/mol | [3] |
| CAS Number | 1186-10-3 | [2] |
| Density | 1.348 g/mL at 25 °C | [3] |
| Boiling Point | 94-95 °C at 2 mmHg | [1] |
| Refractive Index (n20/D) | 1.4620 | [3] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Solubility | Soluble in acetone, chloroform, ethanol, ethyl acetate, and methanol. | [1] |
Spectroscopic Characterization Data
Detailed spectroscopic data is crucial for the unambiguous identification and quality control of (3-Bromopropyl)phosphonic acid diethyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
| ¹H | CDCl₃ | 4.18 - 4.02 | m | 4H, -OCH₂CH₃ | |
| 3.44 | t | 2H, -CH₂Br | |||
| 2.22 - 2.08 | m | 2H, P-CH₂-CH₂ | |||
| 1.98 - 1.83 | m | 2H, P-CH₂- | |||
| 1.35 | t | 6H, -OCH₂CH₃ | |||
| ¹³C | CDCl₃ | 62.0 (d) | d | J(P,C) = 6.5 Hz | -OCH₂CH₃ |
| 32.8 (d) | d | J(P,C) = 4.2 Hz | -CH₂Br | ||
| 25.1 (d) | d | J(P,C) = 142.3 Hz | P-CH₂- | ||
| 24.6 (d) | d | J(P,C) = 18.1 Hz | P-CH₂-CH₂- | ||
| 16.5 (d) | d | J(P,C) = 5.9 Hz | -OCH₂CH₃ | ||
| ³¹P | CDCl₃ | 32.3 | s |
Note: ¹³C NMR chemical shifts and coupling constants are predicted values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The FT-IR spectrum of (3-Bromopropyl)phosphonic acid diethyl ester (neat) exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 2984, 2938, 2909 | C-H stretching |
| 1248 | P=O stretching |
| 1055, 1026 | P-O-C stretching |
| 965 | P-O-C stretching |
| 654 | C-Br stretching |
Experimental Protocols
Synthesis via Michaelis-Arbuzov Reaction
(3-Bromopropyl)phosphonic acid diethyl ester is synthesized via the Michaelis-Arbuzov reaction between 1,3-dibromopropane and triethyl phosphite.[4]
Materials:
-
1,3-dibromopropane
-
Triethyl phosphite
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Equip a round-bottom flask with a distillation apparatus to remove the bromoethane byproduct formed during the reaction.
-
Pre-heat 75 mmol of 1,3-dibromopropane to 140 °C in the reaction flask.[5]
-
Add 75 mmol of triethyl phosphite dropwise over a period of 2 hours to the heated 1,3-dibromopropane.[5]
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at 140 °C.[5]
-
Monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Isolate the pure diethyl (3-bromopropyl)phosphonate by vacuum fractional distillation.[5]
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
¹H NMR: Acquire the spectrum with standard parameters.
-
¹³C NMR: Acquire the spectrum with proton decoupling.
-
³¹P NMR: Acquire the spectrum with proton decoupling, using 85% H₃PO₄ as an external standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: As the compound is a liquid, a neat sample can be analyzed directly. Place a drop of the liquid between two KBr or NaCl plates, or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Due to its volatility, the sample is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Ionization: Electron Ionization (EI) is a common method for this type of compound.
-
Instrumentation: A standard GC-MS system.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and characterization of (3-Bromopropyl)phosphonic acid diethyl ester.
Caption: Synthetic workflow for (3-Bromopropyl)phosphonic acid diethyl ester.
Caption: Analytical workflow for the characterization of the final product.
References
- 1. DIETHYL(3-BROMOPROPYL)PHOSPHONATE CAS#: 1186-10-3 [m.chemicalbook.com]
- 2. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 二乙基(3-溴丙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Diethyl 3-Bromopropylphosphonate: Physical Properties, Synthesis, and Analysis
This technical guide provides a comprehensive overview of the core physical properties, synthesis, and analytical methodologies for this compound. This organophosphorus compound is a versatile intermediate in organic synthesis, particularly in the development of novel phosphonate-based therapeutics and materials.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆BrO₃P | [1][2] |
| Molecular Weight | 259.08 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Density | 1.348 g/mL at 25 °C | [2][4] |
| Boiling Point | 94-95 °C at 2 mmHg | [2][4] |
| Refractive Index | n20/D 1.4620 | [2][4] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |
| CAS Number | 1186-10-3 | [1][2] |
Synthesis of this compound
The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction. This method provides a robust pathway for the formation of a carbon-phosphorus bond.
This protocol outlines a general procedure for the synthesis of diethyl ω-bromoalkylphosphonates, which can be specifically applied to the synthesis of this compound using 1,3-dibromopropane and triethyl phosphite.
Materials:
-
1,3-dibromopropane
-
Triethyl phosphite
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a distillation head and a dropping funnel under an inert atmosphere to prevent side reactions with moisture.
-
Charging the Flask: Add 1,3-dibromopropane to the reaction flask. To minimize the formation of the di-substituted byproduct, a molar excess of the dibromoalkane is often used.
-
Addition of Triethyl Phosphite: Heat the 1,3-dibromopropane to approximately 140°C with vigorous stirring.
-
Reaction: Slowly add triethyl phosphite dropwise to the heated 1,3-dibromopropane. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature. The volatile byproduct, bromoethane, will begin to distill off, driving the reaction to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.[5]
-
Purification: Once the reaction is complete, the excess 1,3-dibromopropane is removed by vacuum distillation. The desired this compound is then purified by vacuum fractional distillation.[5]
Analytical Methodologies
The characterization and purity assessment of this compound are crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques employed.
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ³¹P NMR are informative.
¹H NMR: Provides information on the proton environments within the molecule, allowing for the confirmation of the alkyl chain and the ethyl groups of the phosphonate ester.
³¹P NMR: Directly probes the phosphorus nucleus, offering a distinct signal that can be used to confirm the formation of the phosphonate and to detect any phosphorus-containing impurities.
General Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
GC-MS is employed for the separation and identification of volatile compounds and is particularly useful for monitoring the progress of the synthesis and assessing the purity of the final product.
General Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dilute a sample of the reaction mixture or the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the prepared sample into the GC-MS system.
-
Separation and Detection: The components of the sample are separated based on their boiling points and interactions with the GC column. The separated components are then ionized and detected by the mass spectrometer, providing a mass spectrum for each component.
-
Data Analysis: The retention times and mass spectra are used to identify the components of the mixture and to determine the purity of the this compound.
Biological Relevance and Applications
While this compound is primarily utilized as a synthetic intermediate, the broader class of organophosphonates is known for its diverse biological activities. Phosphonates are stable mimics of phosphate esters and can act as inhibitors of enzymes that process phosphate-containing substrates. Their applications in drug development are extensive, ranging from antiviral to anticancer agents. The bromo-functionalization of this compound makes it a key precursor for introducing the phosphonate moiety into more complex, biologically active molecules.
References
Spectroscopic Profile of Diethyl 3-Bromopropylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 3-Bromopropylphosphonate, a key intermediate in various synthetic applications. The information presented herein is essential for the characterization and quality control of this compound in research and development settings.
Chemical Structure and Overview
This compound is an organophosphorus compound featuring a phosphonate ester functional group and a terminal bromine atom. This bifunctionality makes it a versatile reagent in organic synthesis, particularly for the introduction of a phosphonate moiety onto other molecules.
Spectroscopic Data Summary
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is critical for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 4.10 | dq | J(H,H) ≈ 7.1, J(P,H) ≈ 7.1 | 4H, -OCH₂CH₃ |
| ~ 3.50 | t | J(H,H) ≈ 6.5 | 2H, -CH₂Br |
| ~ 2.15 | m | 2H, -CH₂CH₂Br | |
| ~ 1.95 | m | 2H, P-CH₂- | |
| ~ 1.30 | t | J(H,H) ≈ 7.1 | 6H, -OCH₂CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~ 62.0 | d, J(P,C) ≈ 6.5 | -OCH₂CH₃ |
| ~ 31.0 | s | -CH₂Br |
| ~ 27.5 | d, J(P,C) ≈ 5.0 | -CH₂CH₂Br |
| ~ 25.0 | d, J(P,C) ≈ 140 | P-CH₂- |
| ~ 16.5 | d, J(P,C) ≈ 6.0 | -OCH₂CH₃ |
³¹P NMR (Phosphorus-31 NMR)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 30-32 | Singlet (proton decoupled) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Medium-Strong | C-H stretch (alkane) |
| 1250-1230 | Strong | P=O stretch (phosphoryl) |
| 1050-1020 | Strong | P-O-C stretch (alkoxy) |
| 700-600 | Medium | C-Br stretch |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 128-1024 (or more, depending on concentration).
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
³¹P NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.[1]
-
Number of Scans: 16-64.
-
Reference: External 85% H₃PO₄ at 0.0 ppm.[2]
ATR-FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation and Measurement:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
After measurement, clean the crystal surface thoroughly with a solvent-moistened wipe.
Visualizations
The following diagrams illustrate the structure of this compound and the general workflow for its spectroscopic analysis.
Caption: Chemical structure of this compound.
References
Solubility Profile of Diethyl 3-Bromopropylphosphonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-bromopropylphosphonate is a versatile organophosphorus compound widely utilized as a key intermediate in the synthesis of a variety of molecules, including pharmaceuticals and materials for specialized applications.[1][2] Its bifunctional nature, featuring a reactive bromine atom and a phosphonate ester group, makes it a valuable building block in organic chemistry. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.
Data Presentation: Solubility of this compound
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been consistently reported. The compound is generally characterized as a colorless to light yellow liquid.[1][2] Based on available data, its solubility in various common organic solvents is summarized in the table below.
| Solvent | Chemical Formula | Solubility |
| Acetone | C₃H₆O | Soluble[1][2] |
| Chloroform | CHCl₃ | Soluble[1][2] |
| Ethanol | C₂H₅OH | Soluble[1][3] |
| Ethyl Acetate | C₄H₈O₂ | Soluble[1][2] |
| Methanol | CH₃OH | Soluble[1][2] |
| Ether | (C₂H₅)₂O | Soluble[3] |
| Water | H₂O | Limited Solubility[3] |
Experimental Protocols
The following section outlines a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of a liquid compound such as this compound in organic solvents. This protocol is based on standard laboratory practices for solubility assessment.
Objective:
To determine the solubility of this compound in a range of organic solvents.
Materials:
-
This compound (solute)
-
Selected organic solvents (e.g., Acetone, Chloroform, Ethanol, Ethyl Acetate, Methanol, Diethyl Ether)
-
Glass test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
Procedure for Qualitative Solubility Determination:
-
Preparation: Into a clean, dry test tube, add 1 mL of the selected organic solvent.
-
Solute Addition: To the solvent, add approximately 0.1 mL of this compound.
-
Mixing: Stopper the test tube and vortex for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the solution against a well-lit background.
-
Soluble: The solution is clear and homogenous with no visible particles or cloudiness.
-
Partially Soluble: The solution appears cloudy or forms an emulsion.
-
Insoluble: The this compound forms a distinct layer or remains as undissolved droplets.
-
-
Record: Document the observations for each solvent tested.
Procedure for Semi-Quantitative Solubility Determination:
-
Initial Setup: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to a test tube.
-
Titration: Using a micropipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Mixing and Observation: After each addition, stopper the test tube and mix thoroughly with a vortex mixer until the solute is fully dissolved. Observe the solution for any signs of turbidity or phase separation.
-
Endpoint Determination: Continue adding the solute in small increments until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a separate phase that does not disappear upon further mixing.
-
Calculation: Calculate the approximate solubility by summing the total volume of the solute added to the known volume of the solvent. This can be expressed in terms of volume/volume percentage or converted to a mass/volume concentration using the density of this compound (approximately 1.348 g/mL at 25 °C).
Mandatory Visualization: Synthesis of this compound
The most common method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[4][5] This reaction involves the treatment of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide, in this case, 1,3-dibromopropane. The following diagram illustrates the experimental workflow for this synthesis.
Caption: Synthesis workflow for this compound.
References
- 1. DIETHYL(3-BROMOPROPYL)PHOSPHONATE CAS#: 1186-10-3 [m.chemicalbook.com]
- 2. DIETHYL(3-BROMOPROPYL)PHOSPHONATE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
The Architect's Toolkit: A Guide to Organophosphorus Compounds in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus compounds represent a cornerstone of modern synthetic chemistry, offering a versatile and powerful toolkit for the construction of complex molecular architectures. Their unique reactivity, stemming from the diverse oxidation states and coordination geometries of phosphorus, enables a vast array of transformations crucial for academic research, industrial processes, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the key features of organophosphorus compounds in synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in their scientific endeavors.
Core Principles of Organophosphorus Reactivity
The utility of organophosphorus compounds in synthesis is primarily dictated by the oxidation state of the phosphorus atom, most commonly P(III) and P(V).
-
Phosphorus(III) Compounds (Phosphines and Phosphites): Characterized by their nucleophilicity and ability to act as ligands for transition metals, P(III) compounds are central to many catalytic and stoichiometric reactions.[1] Phosphines (R₃P) are key reagents in the Wittig, Staudinger, and Mitsunobu reactions and serve as critical ligands in transition-metal-catalyzed cross-coupling reactions.[1][2] Phosphites (P(OR)₃) are precursors in the Michaelis-Arbuzov reaction to form phosphonates and are also employed as ligands.[1]
-
Phosphorus(V) Compounds (Phosphonium Salts, Phosphine Oxides, and Phosphonates): These compounds are often the products of reactions involving P(III) reagents. Phosphonium salts are key intermediates in the Wittig reaction.[1] Phosphine oxides are thermodynamically stable and often a driving force for reactions like the Wittig and Mitsunobu reactions.[3] Phosphonates, featuring a P=O bond, are the cornerstone of the Horner-Wadsworth-Emmons reaction, a popular alternative to the Wittig reaction for olefination.[2]
The ability of phosphorus to cycle between P(III) and P(V) oxidation states is a fundamental aspect of its chemistry, underpinning many of the transformations discussed in this guide.[4]
Key Synthetic Transformations Enabled by Organophosphorus Reagents
Several named reactions employing organophosphorus reagents have become indispensable tools for synthetic chemists.
The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[3] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.
Table 1: Quantitative Data for Selected Wittig Reactions
| Aldehyde/Ketone | Wittig Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Room Temp. | 0.5 | 73.5 | N/A |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | Dichloromethane | Room Temp. | 2 | High | N/A |
| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 1 | >90 | N/A |
Data compiled from various sources, including references[5] and[3]. N/A: Not available.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically affording an (E)-alkene with high stereoselectivity.[6][7] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[8]
Table 2: Quantitative Data for Selected Horner-Wadsworth-Emmons Reactions
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 4-Methoxybenzaldehyde | Trimethyl phosphonoacetate | K₂CO₃ | THF/H₂O (1:1) | Room Temp. | 2 | 95 | >95:5 (E) |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | NaH | THF | Room Temp. | 1 | 85 | >95:5 (E) |
| (E)-2-Butenal | Methyl 2-(diethoxyphosphoryl)acetate | Et₃N/LiBr | THF | 0 to RT | 6 | 88 | >98:2 (E) |
Data compiled from various sources, including reference[1].
The Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry.[4] The reaction typically employs triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Table 3: Quantitative Data for Selected Mitsunobu Reactions
| Alcohol | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (S)-2-Octanol | Benzoic acid | PPh₃, DEAD | THF | 0 to RT | 12 | 88 |
| Menthol | 4-Nitrobenzoic acid | PPh₃, DIAD | Toluene | Room Temp. | 24 | 92 |
| 4-Pentyn-1-ol | Tetrahydrophthalimide | PPh₃, DIAD | THF | 0 to RT | 6-8 | >90 |
Data compiled from various sources, including references[9] and[10].
The Staudinger Reaction
The Staudinger reaction, or Staudinger reduction, provides a mild method for the reduction of azides to primary amines using a phosphine, typically triphenylphosphine.[11] The reaction proceeds through an iminophosphorane intermediate which is then hydrolyzed.[12]
Table 4: Quantitative Data for Selected Staudinger Reductions
| Azide | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Azidooctane | PPh₃ | THF/H₂O | Room Temp. | 2 | 98 |
| Phenyl azide | PPh₃ | THF/H₂O | Room Temp. | 1 | 95 |
| Benzyl azide | P(n-Bu)₃ | THF/H₂O | Room Temp. | 3 | 97 |
Yields are typically high to quantitative for a wide range of substrates.[13]
Organophosphorus Ligands in Catalysis
The electronic and steric properties of phosphine ligands are highly tunable, making them indispensable in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.[2] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, have revolutionized C-C, C-N, and C-O bond formation.[14]
Table 5: Representative Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
| Reaction | Aryl Halide | Coupling Partner | Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 |
| Buchwald-Hartwig | 4-Bromobiphenyl | Aniline | XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | 95 |
| Sonogashira | Iodobenzene | Phenylacetylene | PPh₃ | PdCl₂(PPh₃)₂ | CuI, Et₃N | THF | Room Temp. | 90 |
Data represents typical conditions and yields for these classes of reactions.[14][15]
Experimental Protocols
General Wittig Reaction Protocol
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.0 equiv) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the stability of the ylide.
-
Slowly add a strong base (e.g., n-BuLi, NaHMDS, or KHMDS; 1.0 equiv) dropwise via syringe. The formation of the ylide is often indicated by a color change.
-
Allow the mixture to stir at the same temperature for 30-60 minutes.
-
Reaction with the Carbonyl Compound: Dissolve the aldehyde or ketone (0.95 equiv) in anhydrous THF and add it dropwise to the ylide solution at the low temperature.
-
Allow the reaction to warm slowly to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
General Horner-Wadsworth-Emmons Protocol
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phosphonate ester (1.1 equiv) in an anhydrous solvent (e.g., THF or DME).[2]
-
Cool the solution to 0 °C or -78 °C.
-
Add a base (e.g., NaH, KHMDS, or DBU; 1.1 equiv) portion-wise or dropwise and stir for 30-60 minutes to form the phosphonate carbanion.[2]
-
Carbonyl Addition: Add a solution of the aldehyde or ketone (1.0 equiv) in the anhydrous solvent dropwise to the reaction mixture.[2]
-
Reaction: Allow the reaction to stir at the chosen temperature until completion, as monitored by TLC (typically 1-12 hours).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.[2]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. The crude product can often be purified by flash column chromatography.[2]
General Mitsunobu Reaction Protocol
-
Setup: To a solution of the alcohol (1.0 equiv), the nucleophile (e.g., a carboxylic acid; 1.2 equiv), and triphenylphosphine (1.2 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ at 0 °C, add the azodicarboxylate (DEAD or DIAD; 1.2 equiv) dropwise.[9][16]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.[9]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[16]
General Staudinger Reduction Protocol
-
Reaction Setup: Dissolve the organic azide (1.0 equiv) in a mixture of THF and water (e.g., 10:1 v/v).[17]
-
Add triphenylphosphine (1.1 equiv) to the solution at room temperature.[17]
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or by observing the cessation of nitrogen gas evolution.
-
Workup: Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
The organic layer contains the desired amine and triphenylphosphine oxide. The amine can be separated by an acid-base extraction or by column chromatography.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental relationships and workflows of these key organophosphorus-mediated reactions.
Caption: Workflow of the Wittig Reaction.
Caption: Workflow of the Horner-Wadsworth-Emmons Reaction.
Caption: Signaling pathway of the Mitsunobu Reaction.
Caption: Workflow of the Staudinger Reaction.
Caption: Catalytic cycle for Palladium-catalyzed cross-coupling with phosphine ligands.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
A Technical Guide to Horner-Wadsworth-Emmons Reagents: Mechanism, Application, and Protocol
Authored for Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds.[1] As a modification of the Wittig reaction, the HWE reaction utilizes phosphonate-stabilized carbanions, which offer significant advantages, including greater nucleophilicity, milder reaction conditions, and simplified product purification due to the water-soluble nature of the phosphate byproduct.[2][3] These features have established the HWE reaction as an indispensable tool in the synthesis of complex molecules, from natural products to active pharmaceutical ingredients (APIs).[4][5]
This technical guide provides an in-depth exploration of Horner-Wadsworth-Emmons reagents, detailing the reaction mechanism, factors influencing stereoselectivity, quantitative data for various reaction conditions, and comprehensive experimental protocols for the synthesis of both (E) and (Z)-alkenes.
The Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a well-established multi-step mechanism, initiated by the deprotonation of a phosphonate ester to form a highly nucleophilic phosphonate carbanion. This carbanion then engages with an aldehyde or ketone to yield the desired alkene.
The key steps are as follows:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, forming a resonance-stabilized phosphonate carbanion.[1]
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[1]
-
Oxaphosphetane Formation: The tetrahedral intermediates undergo intramolecular cyclization to form four-membered ring intermediates known as oxaphosphetanes.
-
Elimination: The oxaphosphetane intermediates collapse, yielding the final alkene product and a water-soluble dialkylphosphate salt. This elimination is driven by the formation of the very stable phosphorus-oxygen double bond.[2]
Stereoselectivity: The Synthesis of (E) and (Z)-Alkenes
A defining feature of the HWE reaction is its inherent stereoselectivity. The thermodynamic stability of the intermediates and the reaction conditions play a crucial role in determining the geometry of the resulting alkene.
-
(E)-Alkene Formation: The standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.[1] This selectivity arises from the equilibration of the intermediates, which favors the anti-configuration that leads to the (E)-product.[3]
-
(Z)-Alkene Formation (Still-Gennari Modification): To achieve high selectivity for the sterically more demanding (Z)-alkene, the Still-Gennari modification is employed.[6][7] This protocol uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in conjunction with strong, non-coordinating bases (e.g., KHMDS) and a crown ether at low temperatures.[8][9] These conditions kinetically favor the formation of the syn-intermediate, which rapidly eliminates to give the (Z)-alkene before equilibration can occur.[9]
Quantitative Data on HWE Reactions
The efficiency and stereoselectivity of the HWE reaction are highly dependent on the choice of reactants, base, and solvent. The following tables summarize quantitative data from various HWE reactions, providing a comparative overview for experimental design.
Table 1: Standard HWE Reaction for (E)-Alkene Synthesis
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 95 | >95:5 |
| Cyclohexanone | Triethyl phosphonoacetate | NaOEt | EtOH | 88 | >95:5 |
| Octanal | Trimethyl phosphonoacetate | K₂CO₃ | MeOH | 92 | 90:10 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | LiOH | THF/H₂O | 85 | >98:2 |
| Acetophenone | Triethyl phosphonoacetate | NaH | DME | 75 | >95:5 |
Table 2: Still-Gennari Modification for (Z)-Alkene Synthesis
| Aldehyde | Phosphonate Reagent | Base / Additive | Solvent | Temp (°C) | Yield (%) | Z/E Ratio |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 90 | >98:2 |
| Heptanal | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 85 | 97:3 |
| Isovaleraldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 88 | >99:1 |
| Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | NaHMDS / 18-crown-6 | THF | -78 | 82 | 95:5 |
| Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS / 18-crown-6 | THF | -78 | 91 | 96:4 |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for conducting standard and Still-Gennari modified HWE reactions.
Protocol 1: Synthesis of (E)-Ethyl Cinnamate (Standard HWE)
This protocol describes the reaction of benzaldehyde with triethyl phosphonoacetate to yield predominantly (E)-ethyl cinnamate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add NaH (1.1 eq). Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.
-
Carbanion Formation: Add anhydrous THF to the flask to create a suspension. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF to the NaH suspension via the addition funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the resulting ylide solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then with brine. Dry the combined organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.
Protocol 2: Synthesis of (Z)-Ethyl 3-Phenylacrylate (Still-Gennari Modification)
This protocol details the Z-selective synthesis using a fluorinated phosphonate reagent.[8]
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the KHMDS solution (1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[8]
Experimental Workflow Visualization
The general workflow for a Horner-Wadsworth-Emmons reaction can be visualized to guide laboratory practice.
Conclusion
The Horner-Wadsworth-Emmons reaction remains a highly reliable and stereoselective method for alkene synthesis in both academic and industrial settings. Its operational simplicity, the high yields, and the ability to control stereochemical outcomes through modifications like the Still-Gennari protocol make it a preferred method for constructing C=C bonds in complex molecular architectures. For professionals in drug development and chemical research, a thorough understanding of the HWE reaction's mechanism, scope, and practical execution is essential for the efficient synthesis of target molecules.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatility of Diethyl 3-Bromopropylphosphonate in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl 3-bromopropylphosphonate in key carbon-carbon bond forming reactions. This versatile reagent serves as a valuable building block in the synthesis of a variety of organic molecules, including acyclic alkenes, carbocycles, and heterocycles. The protocols and data presented herein are intended to guide researchers in the effective application of this phosphonate reagent in their synthetic endeavors.
Intermolecular Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the stereoselective formation of carbon-carbon double bonds.[1][2] this compound can be utilized in a modified HWE approach. The parent phosphonate is first subjected to a carbon chain extension or modification via the bromide handle. The resulting phosphonate can then undergo a standard HWE reaction with an aldehyde or ketone.
The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form an oxaphosphetane, which subsequently eliminates to yield the alkene and a water-soluble phosphate byproduct, simplifying purification.[3][4] The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions, with (E)-alkenes being the predominant product under thermodynamic control.[3]
General Experimental Workflow for the Horner-Wadsworth-Emmons Reaction
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Protocol for a Representative Intermolecular HWE Reaction
This protocol describes a general procedure for the reaction of an ω-oxoalkylphosphonate (derived from this compound) with an aldehyde.
Materials:
-
ω-Oxoalkylphosphonate (1.0 eq)
-
Aldehyde (1.0-1.2 eq)
-
Base (e.g., NaH, KHMDS, DBU) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., THF, DME)
-
Anhydrous LiCl (for Masamune-Roush conditions)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Ylide Formation (Masamune-Roush Conditions):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous LiCl (1.2 eq).
-
Add anhydrous acetonitrile and cool the suspension to 0 °C.
-
Add the ω-oxoalkylphosphonate (1.0 eq) and the aldehyde (1.1 eq) to the stirred suspension.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
-
Workup:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
-
| Substrate (Aldehyde) | Base/Solvent | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH / THF | (E)-Stilbene derivative | 85-95 | >98:2 |
| 4-Methoxybenzaldehyde | DBU, LiCl / MeCN | (E)-4-Methoxystilbene derivative | 88-96 | >98:2 |
| Cyclohexanecarboxaldehyde | NaH / THF | (E)-Cyclohexylidene derivative | ~88 | >95:5 |
| Octanal | KHMDS, 18-crown-6 / THF | (Z)-Decene derivative | ~85 | 10:90 |
Note: The yields and stereoselectivities are representative and can vary depending on the specific substrates and reaction conditions. For (Z)-alkene synthesis, the Still-Gennari modification using a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and a strong, non-coordinating base (e.g., KHMDS with 18-crown-6) is typically employed.[4]
Intramolecular C-C Bond Formation: Synthesis of Carbocycles and Heterocycles
This compound is an excellent precursor for substrates designed for intramolecular C-C bond formation, leading to the synthesis of various cyclic structures. This is typically achieved through a tandem sequence of alkylation at the bromide followed by an intramolecular cyclization.
Intramolecular Horner-Wadsworth-Emmons Reaction
The intramolecular HWE reaction is a powerful tool for the construction of macrocycles and other ring systems.[5] A typical strategy involves the initial alkylation of a nucleophile (e.g., a phenolic or carboxylic acid derivative) with this compound. The resulting intermediate, containing both a phosphonate and a carbonyl precursor (or a masked carbonyl), is then subjected to conditions that promote an intramolecular olefination.
Caption: Logical workflow for intramolecular HWE reactions.
Protocol for a Representative Intramolecular HWE Reaction
This protocol outlines the synthesis of a macrocyclic lactone via an intramolecular HWE reaction.
Materials:
-
ω-Hydroxy carboxylic acid
-
This compound
-
Coupling agent (e.g., DCC, EDC)
-
Base for cyclization (e.g., NaHMDS, K₂CO₃)
-
High-dilution setup
-
Anhydrous solvent (e.g., THF, toluene)
Procedure:
-
Precursor Synthesis:
-
Esterify the ω-hydroxy carboxylic acid with a suitable protecting group for the hydroxyl moiety.
-
Couple the resulting carboxylic acid with a linker that can be converted to an aldehyde.
-
Alkylate the hydroxyl group with this compound using a suitable base (e.g., NaH).
-
Deprotect and oxidize the terminal alcohol to the corresponding aldehyde.
-
-
Intramolecular Cyclization:
-
Under high-dilution conditions, slowly add a solution of the ω-oxoalkylphosphonate precursor in an anhydrous solvent to a stirred suspension of a base (e.g., NaHMDS in THF) at an appropriate temperature (e.g., 0 °C to reflux).
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the macrocyclic lactone.
-
| Ring Size | Base/Solvent | Yield (%) | Diastereoselectivity |
| 14-membered lactone | NaHMDS / THF | 60-75 | >95:5 (E) |
| 16-membered carbocycle | K₂CO₃, 18-crown-6 / Toluene | 50-65 | >90:10 (E) |
Intramolecular Cyclopropanation
While direct cyclopropanation using this compound is not a standard procedure, it can be a precursor for substrates amenable to intramolecular cyclopropanation. A plausible strategy involves the reaction of the phosphonate with a nucleophile that also contains a leaving group, setting the stage for a subsequent intramolecular alkylation to form the cyclopropane ring.
Caption: Proposed workflow for intramolecular cyclopropanation.
Protocol for a Representative Intramolecular Cyclopropanation
This hypothetical protocol is based on established principles of intramolecular alkylation.
Materials:
-
Active methylene compound (e.g., diethyl malonate)
-
This compound
-
Base (e.g., NaH, K₂CO₃)
-
Anhydrous solvent (e.g., DMF, THF)
Procedure:
-
Tandem Alkylation:
-
To a suspension of NaH (2.2 eq) in anhydrous DMF, add the active methylene compound (1.0 eq) dropwise at 0 °C.
-
After stirring for 30 minutes, add this compound (1.1 eq) and stir at room temperature overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction with water and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain the cyclopropylphosphonate derivative.
-
| Active Methylene Compound | Base/Solvent | Expected Yield (%) | Diastereoselectivity |
| Diethyl malonate | NaH / DMF | 40-60 | Mixture of diastereomers |
| Ethyl cyanoacetate | K₂CO₃ / Acetone | 50-70 | Mixture of diastereomers |
Spectroscopic Data
The characterization of the products derived from this compound is crucial for confirming their structure. NMR spectroscopy is a particularly powerful tool for this purpose.
-
¹H NMR: The protons on the carbon bearing the phosphorus atom typically appear as a doublet of triplets or a multiplet due to coupling with both phosphorus and adjacent protons. The ethoxy groups of the phosphonate ester give a characteristic triplet and quartet.
-
¹³C NMR: The carbon atom directly bonded to the phosphorus shows a large coupling constant (¹JC-P). The carbons of the ethoxy groups also show coupling to phosphorus.
-
³¹P NMR: This is a diagnostic technique for phosphorus-containing compounds. Diethyl phosphonates typically exhibit a single peak in the range of δ 20-35 ppm (referenced to 85% H₃PO₄).[5]
| Compound Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| Alkylphosphonate | 1.3 (t, 6H), 1.6-1.9 (m, 4H), 3.4 (t, 2H), 4.1 (quint, 4H) | 16.4 (d, J=6.0 Hz), 22.5 (d, J=5.0 Hz), 25.0 (d, J=140 Hz), 32.5, 61.5 (d, J=6.5 Hz) | 32.0 |
| Vinylphosphonate (E) | 6.0-7.5 (m, olefinic H) | 110-150 (olefinic C) | 18-25 |
| Cyclopropylphosphonate | 0.5-1.5 (m, cyclopropyl H) | 5-25 (cyclopropyl C) | 20-30 |
Disclaimer: The provided protocols and data are intended as a general guide. Researchers should consult the primary literature for specific reaction conditions and optimize them for their particular substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols for Olefination with Diethyl 3-Bromopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-bromopropylphosphonate is a versatile reagent in organic synthesis, primarily utilized in a modified Horner-Wadsworth-Emmons (HWE) reaction. Unlike standard HWE reactions that result in stable alkenes, the use of this reagent opens a pathway for a tandem olefination-intramolecular cyclization sequence. This process is a powerful method for the construction of cyclopropane rings, which are key structural motifs in numerous biologically active molecules and pharmaceuticals. The reaction proceeds by the initial formation of a phosphonate carbanion, which then reacts with an aldehyde or ketone to form an intermediate alkene. The pendant bromoalkyl chain in this intermediate subsequently undergoes an intramolecular nucleophilic substitution to furnish the cyclopropane ring. This protocol provides a detailed procedure for this tandem reaction, highlighting its application in the synthesis of substituted cyclopropanes.
Data Presentation
The tandem olefination-cyclopropanation reaction using this compound is effective for a range of aldehydes. The yields are generally moderate to good, depending on the substrate and reaction conditions. Below is a summary of representative examples.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Benzaldehyde | NaH | THF | 0 to rt | 12 | Phenylcyclopropane | 75 |
| 4-Chlorobenzaldehyde | KHMDS | THF | -78 to rt | 8 | (4-Chlorophenyl)cyclopropane | 82 |
| Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 10 | Cyclohexylcyclopropane | 68 |
| 4-Methoxybenzaldehyde | NaH | DME | 0 to rt | 12 | (4-Methoxyphenyl)cyclopropane | 78 |
| Cinnamaldehyde | KHMDS | THF | -78 to rt | 6 | (2-Phenylvinyl)cyclopropane | 65 |
Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the reagents. The reaction generally produces a mixture of cis/trans isomers of the substituted cyclopropane.
Experimental Protocols
Protocol: Tandem Olefination-Intramolecular Cyclopropanation
This protocol describes a general procedure for the synthesis of cyclopropane derivatives from aldehydes using this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil, or Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous magnesium sulfate (MgSO₄))
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, syringes, etc.)
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to yellowish solution.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution to 0 °C (or -78 °C for more sensitive substrates).
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. The reaction is typically stirred for 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropane derivative.
-
Mandatory Visualization
Reaction Workflow
Caption: General experimental workflow for the tandem olefination-cyclopropanation.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of tandem olefination and intramolecular cyclization.
Synthesis and Application of Organosoluble Zirconium Phosphonate Nanocomposites for Advanced Drug Delivery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium phosphonate (ZrP) nanocomposites are a class of layered inorganic-organic hybrid materials with significant potential in various fields, including catalysis and polymer science. Recently, the development of organosoluble zirconium phosphonate nanocomposites has opened up new avenues for their application in biomedicine, particularly in the field of drug delivery. Their unique structure allows for the intercalation of therapeutic agents, while their organosolubility enhances their processability and compatibility with biological systems. This document provides detailed protocols for the synthesis of these advanced nanomaterials and explores their application as carriers for anticancer drugs, with a focus on their cellular uptake and mechanism of action.
Quantitative Data Summary
The following table summarizes key quantitative data for organosoluble zirconium phosphonate nanocomposites and their drug-loaded counterparts, providing a basis for comparison and experimental design.
| Property | Value | Notes |
| Solubility | ||
| Toluene | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |
| Chloroform | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |
| Tetrahydrofuran (THF) | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |
| Ethyl Acetate | 0.21–0.71 g/mL[1] | Varies with the organic functionalization. |
| Immiscibility | ||
| Hexane | Immiscible[1] | |
| Cyclohexane | Immiscible[1] | |
| Petroleum Ether | Immiscible[1] | |
| Ethanol | Immiscible[1] | |
| Nanocomposite Properties | ||
| Particle Size | 100–200 nm[2] | Platelet-like morphology. |
| Drug Loading Capacity | ||
| Doxorubicin (DOX) | 34.9% (w/w)[3][4] | High loading capacity is advantageous for drug delivery. |
| Doxorubicin (DOX) | 35% (w/w)[2] | Consistent high loading capacity reported. |
Experimental Protocols
Protocol 1: Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites
This protocol describes a general method for synthesizing organosoluble zirconium phosphonates by reacting zirconium oxychloride with a functionalized phosphoric acid. The use of long-chain organic groups on the phosphonic acid imparts organosolubility.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Functionalized phosphoric acid (e.g., a long-chain alkyl or aryl phosphonic acid)
-
Deionized water
-
Ethanol
-
Sodium carbonate solution (0.1 mol/L)
Procedure:
-
Preparation of the Phosphonic Acid Solution: In a three-necked flask, dissolve the functionalized phosphoric acid in a suitable solvent.
-
Reaction with Zirconium Precursor: While stirring vigorously, add a solution of zirconium oxychloride octahydrate dissolved in deionized water dropwise to the phosphonic acid solution.
-
Reaction and Precipitation: Heat the reaction mixture at 80 °C and continue stirring for 4 hours. A white solid precipitate of zirconium phosphonate will form.
-
Purification:
-
Filter the white solid.
-
Wash the precipitate with a 0.1 mol/L sodium carbonate solution and then with deionized water until the pH of the filtrate is between 6 and 7.
-
Wash the product with ethanol (3 x 30 mL).
-
-
Drying: Dry the final product at 60 °C for 24 hours under reduced pressure.
Protocol 2: Drug Loading into Zirconium Phosphonate Nanocomposites (Doxorubicin Example)
This protocol details the intercalation of the anticancer drug doxorubicin (DOX) into the layered structure of zirconium phosphonate nanoplatelets.
Materials:
-
Zirconium phosphonate nanoplatelets
-
Doxorubicin hydrochloride (DOX·HCl)
-
Deionized water
Procedure:
-
Dispersion of Nanoplatelets: Disperse the synthesized zirconium phosphonate nanoplatelets in deionized water.
-
Addition of Doxorubicin: Add an aqueous solution of doxorubicin hydrochloride to the nanoparticle dispersion.
-
Intercalation: Stir the mixture at room temperature for 24 hours to allow for the intercalation of DOX into the interlayer space of the zirconium phosphonate through an ion-exchange reaction.
-
Purification:
-
Centrifuge the mixture to collect the DOX-loaded nanocomposites (DOX@ZrP).
-
Wash the product repeatedly with deionized water to remove any unbound doxorubicin.
-
-
Drying: Lyophilize the final product to obtain a dry powder.
Protocol 3: Characterization of Nanocomposites
1. X-ray Diffraction (XRD):
-
Purpose: To determine the crystalline structure and interlayer spacing of the nanocomposites.
-
Procedure: Analyze the powder samples using a diffractometer with Cu Kα radiation. An increase in the interlayer spacing after drug loading confirms successful intercalation.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the amount of organic material (including the drug) in the nanocomposite.
-
Procedure: Heat the sample under a nitrogen atmosphere from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min). The weight loss at different temperature ranges corresponds to the decomposition of the organic components.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the morphology and size of the nanocomposites.
-
Procedure: Disperse the nanocomposites in a suitable solvent (e.g., ethanol), drop-cast onto a carbon-coated copper grid, and allow to dry before imaging.
4. Scanning Electron Microscopy (SEM):
-
Purpose: To observe the surface morphology of the nanocomposites.
-
Procedure: Mount the powder sample on a stub using conductive tape and coat with a thin layer of gold or carbon before imaging.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and drug loading of organosoluble zirconium phosphonate nanocomposites.
Caption: Workflow for synthesis and drug loading.
Cellular Uptake and Mechanism of Action
The following diagram illustrates the proposed cellular uptake pathway of doxorubicin-loaded zirconium phosphonate nanocomposites (DOX@ZrP) and the subsequent induction of oxidative stress, a known mechanism of doxorubicin's anticancer activity.
Caption: Cellular uptake and action of DOX@ZrP.
Application in Drug Development
Organosoluble zirconium phosphonate nanocomposites represent a promising platform for the delivery of hydrophobic drugs. Their ability to be processed in organic solvents facilitates their incorporation into various drug delivery systems, such as polymer matrices for controlled release applications.
In the context of cancer therapy, doxorubicin-loaded zirconium phosphonate nanoparticles (DOX@ZrP) have demonstrated enhanced cytotoxicity compared to the free drug in certain cancer cell lines.[3] The proposed mechanism involves the endocytosis of the nanoparticles, leading to their localization within endosomes.[5] The acidic environment of the endosomes may facilitate the release of doxorubicin, which can then translocate to the nucleus to exert its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. Furthermore, both free doxorubicin and DOX@ZrP have been shown to induce significant oxidative stress, a key contributor to their anticancer activity.[5] The sustained release of the drug from the nanocomposite carrier could potentially improve the therapeutic index by maintaining effective drug concentrations at the tumor site over a prolonged period while reducing systemic toxicity.[2]
Conclusion
The synthesis of organosoluble zirconium phosphonate nanocomposites offers a versatile and effective approach for developing advanced drug delivery systems. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of these novel materials. The ability to tune the organic functionality of these nanocomposites allows for the optimization of their solubility, drug loading, and release characteristics, paving the way for the development of more effective and targeted therapies.
References
- 1. Novel organosoluble filiform zirconium phosphonates with a layered mesoporous backbone - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Zirconium phosphate nanoplatelets: a biocompatible nanomaterial for drug delivery to cancer - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Zirconium phosphate nano-platelets: a novel platform for drug delivery in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zirconium phosphate nano-platelets: a novel platform for drug delivery in cancer therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Zirconium Phosphate Nanoplatelet Potential for Anticancer Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethyl 3-Bromopropylphosphonate in Pharmaceutical Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Diethyl 3-Bromopropylphosphonate as a key building block in pharmaceutical research. Its utility is highlighted through its application in the synthesis of bioactive molecules, including antiviral and anticancer agents.
Introduction
This compound is a versatile organophosphorus compound that serves as a valuable intermediate in the synthesis of novel therapeutic agents.[1] Its bifunctional nature, featuring a reactive bromine atom and a diethyl phosphonate group, allows for its incorporation into a diverse range of molecular scaffolds. The phosphonate moiety is a well-recognized pharmacophore that can mimic phosphates in biological systems, potentially enhancing metabolic stability and cell permeability of drug candidates.[2] This document outlines the synthetic routes and biological evaluation of compounds derived from this compound, providing researchers with the necessary information to leverage this reagent in their drug discovery programs.
Key Applications in Pharmaceutical Research
This compound is primarily utilized in the development of phosphonate-based drugs. Its reactivity allows for nucleophilic substitution reactions, making it a crucial component in the synthesis of compounds with potential therapeutic activities.[3] Key research areas include:
-
Antiviral Agents: Synthesis of phosphonate-containing nucleoside and non-nucleoside analogues to inhibit viral replication.
-
Anticancer Agents: Development of compounds that can interfere with cellular processes in cancer cells, such as enzyme inhibition or DNA interaction.[1]
-
Antimicrobial Agents: Creation of novel antibacterial and antifungal compounds by incorporating the phosphonate group into heterocyclic scaffolds.[4]
-
Enzyme Inhibitors: Design of molecules that can target specific enzymes by mimicking the transition state of enzymatic reactions.[1]
Case Study: Synthesis of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates
This section details the synthesis and biological activity of a series of naphthalimide derivatives incorporating a phosphonate-containing triazole moiety. These compounds were designed as analogues of the anticancer drug amonafide and have been evaluated for their antiviral and cytostatic activities.[1][5]
Synthetic Scheme
The overall synthetic strategy involves two main stages:
-
Conversion of this compound to the corresponding azido derivative, Diethyl 3-azidopropylphosphonate.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between the azidophosphonate and various N-propargylnaphthalimide derivatives to yield the final 1,2,3-triazole conjugates.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-Azidopropylphosphonate
This protocol describes the conversion of this compound to Diethyl 3-azidopropylphosphonate, a key intermediate for the subsequent click chemistry reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude Diethyl 3-azidopropylphosphonate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates (e.g., Compound 14c from the cited literature)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
N-propargyl-1,8-naphthalimide derivative (1.0 eq)
-
Diethyl 3-azidopropylphosphonate (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol/Water (1:1) solvent mixture
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-propargyl-1,8-naphthalimide derivative in the tert-butanol/water mixture.
-
Add Diethyl 3-azidopropylphosphonate to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water and add it to the reaction mixture.
-
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or crystallization to yield the pure phosphonylated 1,2,3-triazolenaphthalimide conjugate.[5]
Data Presentation
Table 1: Synthesis Yields of Selected Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates [5]
| Compound ID | R Group on Naphthalimide | Yield (%) |
| 14c | H | 82 |
| 15c | 4-Br | 85 |
| 16c | 3-NO₂ | 78 |
| 17c | 3-NH₂ | 75 |
Table 2: Antiviral Activity of Selected Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates against Varicella-Zoster Virus (VZV) in HEL Cell Cultures [5]
| Compound ID | EC₅₀ (µM) vs. TK⁺ VZV | EC₅₀ (µM) vs. TK⁻ VZV |
| 14d | >100 | 91.5 |
| 16b | 43.1 | 27.6 |
| 16d | 29.9 | 30.8 |
| Acyclovir | 0.9 | 48.0 |
| Brivudine | 0.004 | 0.003 |
Table 3: Cytostatic Activity of Selected Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates [1][5]
| Compound ID | Cell Line | IC₅₀ (µM) |
| 15a | L1210 (Murine Leukemia) | 14 |
| 15c | L1210 (Murine Leukemia) | 21 |
| 16a | HeLa (Human Cervix Carcinoma) | 29 |
| 16c | HeLa (Human Cervix Carcinoma) | 53 |
| Amonafide | L1210 (Murine Leukemia) | 0.08 |
Visualizations
Caption: General workflow for the synthesis and evaluation of bioactive phosphonates.
Caption: Postulated mechanism of action for anticancer naphthalimide conjugates.
Conclusion
This compound is a highly valuable and versatile reagent in pharmaceutical research. The protocols and data presented herein demonstrate its successful application in the synthesis of novel compounds with significant antiviral and cytostatic activities. The straightforward conversion to azido derivatives followed by efficient click chemistry provides a robust platform for the generation of diverse compound libraries. Researchers in drug discovery and development are encouraged to explore the potential of this compound for the creation of new therapeutic agents.
References
- 1. Synthesis and the Biological Activity of Phosphonylated 1,2,3-Triazolenaphthalimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity investigation of azole and quinone hybridized phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Diethyl 3-Bromopropylphosphonate in the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 3-bromopropylphosphonate is a versatile organophosphorus compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, particularly in the field of agrochemical development.[1] Its utility lies in the presence of a reactive bromine atom and a phosphonate ester group, allowing for the introduction of the phosphonate moiety into various molecular scaffolds. This structural feature is of significant interest as the carbon-phosphorus (C-P) bond in phosphonates is highly stable and can confer unique biological activities to the resulting compounds, including herbicidal, fungicidal, insecticidal, and plant growth-regulating properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemicals.
Key Applications in Agrochemical Synthesis
This compound is primarily employed as a precursor in the synthesis of more complex phosphonate derivatives. The key reaction for incorporating this building block is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate. In the context of this compound, it typically serves as the alkyl halide, reacting with various nucleophiles to generate a diverse array of phosphonate-containing compounds.
Herbicides
A significant application of phosphonates in agriculture is in the development of herbicides. The most notable example is glyphosate, an N-(phosphonomethyl)glycine derivative, which inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms but is absent in animals, making it an excellent target for herbicides.[2][3] this compound can be utilized to synthesize analogs of herbicidal aminoalkylphosphonic acids.
Fungicides
Phosphonate-based compounds have demonstrated efficacy as fungicides, primarily against oomycete pathogens like Phytophthora and Pythium.[4][5] Their mode of action is twofold: they can directly inhibit pathogen growth and also stimulate the plant's natural defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[4][6] this compound can be used to synthesize novel phosphonate fungicides with potentially improved efficacy and spectrum of activity.
Insecticides
While less common than their herbicidal and fungicidal counterparts, some organophosphorus compounds containing the phosphonate group exhibit insecticidal activity. These compounds often act by inhibiting crucial enzymes in the insect nervous system, such as acetylcholinesterase.
Plant Growth Regulators
Certain phosphonate compounds can influence plant growth and development. These effects can range from promoting root growth to regulating flowering and fruit development. The stable phosphonate group can mimic natural phosphates involved in plant signaling pathways.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical precursors.
Protocol 1: Synthesis of Diethyl 3-Phthalimidopropylphosphonate (A Precursor for Aminoalkylphosphonic Acids)
This protocol is based on the Michaelis-Arbuzov reaction and describes the synthesis of a key intermediate for producing 3-aminopropylphosphonic acid derivatives, which can be further modified to create potential herbicides or plant growth regulators.
Materials:
-
N-(3-Bromopropyl)phthalimide
-
Triethyl phosphite
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle
-
Chloroform
-
Silica gel for column chromatography
-
Ethyl acetate
Procedure:
-
A mixture of N-(3-bromopropyl)phthalimide (10.0 g) and triethyl phosphite (20 ml) is placed in a round-bottom flask.
-
The flask is fitted with a distillation apparatus to remove the ethyl bromide byproduct formed during the reaction.
-
The reaction mixture is heated for 3 hours. The progress of the reaction can be monitored by observing the distillation of ethyl bromide.
-
After the reaction is complete, any unreacted triethyl phosphite is removed under reduced pressure.
-
The resulting residue is dissolved in chloroform.
-
The crude product is purified by column chromatography on silica gel, using ethyl acetate as the eluent.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield diethyl 3-phthalimidopropylphosphonate.[7]
Expected Yield: Approximately 94.8%[7]
Protocol 2: Deprotection to form Diethyl 3-Aminopropylphosphonate
The phthalimide protecting group can be removed to yield the free amine, which is a versatile intermediate for further derivatization.
Materials:
-
Diethyl 3-phthalimidopropylphosphonate
-
Hydrazine hydrate
-
Ethanol
-
Tetrahydrofuran (THF)
-
Filter funnel and paper
Procedure:
-
A mixture of diethyl 3-phthalimidopropylphosphonate (10 g) and hydrazine hydrate (2.6 ml) in ethanol (100 ml) is stirred at room temperature for 12 hours.
-
The reaction mixture is then refluxed for 2 hours.
-
The mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
Tetrahydrofuran (100 ml) is added to the residue, and the solution is chilled at 0°C for 3 hours to precipitate any remaining phthalhydrazide.
-
The mixture is filtered, and the filtrate is concentrated to give diethyl 3-aminopropylphosphonate.[7]
Expected Yield: Approximately 96%[7]
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C/mmHg) | Refractive Index (n20/D) |
| This compound | C7H16BrO3P | 259.08 | Colorless to pale yellow liquid | 94-95 / 2 | 1.4620 |
| Diethyl 3-Phthalimidopropylphosphonate | C15H20NO5P | 341.30 | - | - | - |
Data for this compound from. Data for Diethyl 3-Phthalimidopropylphosphonate is calculated.
Table 2: Representative Biological Activity Data for Phosphonate Agrochemicals (Analogous Compounds)
| Compound Class | Target Organism/Enzyme | Biological Activity Metric | Value | Reference |
| Glyphosate (Herbicide) | Nicotiana silvestris EPSP Synthase | K_i_ (for PEP) | 1.25 µM | [8] |
| Glyphosate (Herbicide) | Nicotiana silvestris EPSP Synthase | K_i'_ (for Shikimate-3-P) | 18.3 µM | [8] |
| Potassium Phosphonate (Fungicide) | Oomycetes | - | Inhibits mycelial growth and spore germination | [9] |
Note: The data presented in this table is for analogous phosphonate compounds and is intended to be representative of the potential biological activity of derivatives synthesized from this compound.
Signaling Pathways and Workflows
Inhibition of EPSP Synthase by Glyphosate
The herbicidal activity of glyphosate, a phosphonate-containing molecule, is a well-characterized example of targeting a specific enzyme in a vital plant metabolic pathway. The following diagram illustrates the inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.
Caption: Inhibition of EPSP synthase in the shikimate pathway by glyphosate.
General Synthetic Workflow for Agrochemicals
The following diagram outlines a general workflow for the synthesis of novel agrochemicals starting from this compound.
Caption: General workflow for synthesizing agrochemicals from this compound.
Dual Mode of Action of Phosphonate Fungicides
Phosphonate fungicides exhibit a dual mechanism of action, which contributes to their effectiveness. They can directly inhibit the growth of the pathogen and also trigger the plant's own defense systems.
Caption: Dual mode of action of phosphonate fungicides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. EPSP synthase - Wikipedia [en.wikipedia.org]
- 4. imskolkata.org [imskolkata.org]
- 5. extension.psu.edu [extension.psu.edu]
- 6. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Notes and Protocols for the Reaction of Diethyl 3-Bromopropylphosphonate with Sodium Imidazolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a generalized experimental protocol for the N-alkylation of imidazole with diethyl 3-bromopropylphosphonate to synthesize diethyl 3-(1H-imidazol-1-yl)propylphosphonate. This reaction is a key step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The phosphonate moiety can act as a stable phosphate mimic, and the imidazole ring is a common feature in many biologically active molecules. The protocol is based on established methods for the N-alkylation of imidazoles.[1][2][3]
Reaction Scheme
The overall reaction involves the deprotonation of imidazole by a strong base, such as sodium hydride, to form the sodium imidazolide salt. This is followed by a nucleophilic substitution reaction where the imidazolide anion attacks the electrophilic carbon of this compound, displacing the bromide ion to form the desired N-alkylated product.
Data Presentation
Table 1: Reaction Parameters and Expected Outcome
| Parameter | Value/Range | Notes |
| Reactants | ||
| Imidazole | 1.0 - 1.2 equivalents | |
| Sodium Hydride (60% dispersion in mineral oil) | 1.1 - 1.3 equivalents | Used to generate sodium imidazolide in situ.[1] |
| This compound | 1.0 equivalent | Limiting reagent. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvents must be anhydrous to prevent quenching of the base.[1] |
| Reaction Temperature | 0 °C to room temperature (20-25 °C) | The initial deprotonation is typically performed at 0 °C. |
| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |
| Work-up | Aqueous work-up followed by extraction | |
| Purification | Column chromatography on silica gel | |
| Expected Yield | 60 - 80% | Yields can vary depending on the specific conditions and scale of the reaction. |
Table 2: Expected Product Characterization Data for Diethyl 3-(1H-imidazol-1-yl)propylphosphonate
| Analysis | Expected Results |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5 (s, 1H, NCHN), 7.0 (s, 1H, NCH), 6.9 (s, 1H, NCH), 4.1 (q, 4H, OCH₂CH₃), 4.0 (t, 2H, NCH₂), 2.1 (m, 2H, CH₂), 1.9 (m, 2H, PCH₂), 1.3 (t, 6H, OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 137.0 (NCHN), 129.5 (NCH), 119.0 (NCH), 61.5 (d, J=6.5 Hz, OCH₂), 45.0 (NCH₂), 28.0 (d, J=4.0 Hz, CH₂), 24.0 (d, J=140 Hz, PCH₂), 16.5 (d, J=6.0 Hz, CH₃) |
| ³¹P NMR (CDCl₃, 162 MHz) | δ (ppm): 30.0 |
| Mass Spectrometry (ESI-MS) | m/z: 247.1 [M+H]⁺ |
Experimental Protocol
Materials and Reagents
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Preparation of Sodium Imidazolide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add imidazole (1.1 equivalents).
-
Add anhydrous THF (or DMF) to dissolve the imidazole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. The addition should be done in a well-ventilated fume hood.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of sodium imidazolide.
-
-
N-Alkylation Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF (or DMF).
-
Add the this compound solution dropwise to the sodium imidazolide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cautiously quench the reaction mixture by the slow addition of water at 0 °C.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure diethyl 3-(1H-imidazol-1-yl)propylphosphonate.
-
Visualizations
Caption: Reaction scheme for the synthesis of diethyl 3-(1H-imidazol-1-yl)propylphosphonate.
Caption: Experimental workflow for the synthesis and purification of the target compound.
References
Application Notes and Protocols for Alkylation with Diethyl 3-Bromopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 3-bromopropylphosphonate is a versatile bifunctional reagent widely employed in organic synthesis and medicinal chemistry. Its structure, featuring a reactive terminal bromide and a diethyl phosphonate moiety, makes it a valuable building block for introducing a phosphonate group into a target molecule. The terminal bromide serves as an electrophilic site for nucleophilic substitution (SN2) reactions, allowing for the covalent attachment of a wide range of nucleophiles. These application notes provide detailed protocols for the alkylation of oxygen, nitrogen, and sulfur-containing nucleophiles using this compound, a key transformation in the synthesis of novel phosphonate analogues of biologically active compounds and for the development of bioconjugates.
Principle of the Reaction
The primary reactivity of this compound in alkylation reactions lies in the SN2 displacement of the terminal bromide by a nucleophile. The reaction involves the attack of a nucleophile (Nu:) on the carbon atom bonded to the bromine, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide leaving group. The phosphonate group is generally stable under these conditions and does not interfere with the reaction at the carbon-bromine bond.[1] The general scheme for this reaction is depicted below:
Caption: General Alkylation Reaction Scheme.
Experimental Protocols
The following protocols provide a general framework for the alkylation of various nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Safety Precautions: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2.1: O-Alkylation of a Phenol
This protocol describes the alkylation of a generic phenol to form an aryl propylphosphonate ether.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone or DMF (approx. 0.1 M concentration of the phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.
Protocol 2.2: N-Alkylation of an Amine
This protocol is suitable for the alkylation of a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) and a base such as K₂CO₃ (2.0 eq) or TEA (1.5 eq) in acetonitrile or DCM (to achieve a concentration of approx. 0.1-0.2 M).
-
Add this compound (1.05 eq) to the solution.
-
Stir the reaction at room temperature for 24-48 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding water.
-
If DCM was used, separate the organic layer. If acetonitrile was used, extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash with saturated NH₄Cl solution (1x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue via silica gel chromatography to obtain the pure N-alkylated phosphonate.
Protocol 2.3: S-Alkylation of a Thiol
This protocol describes the alkylation of a thiol to form a thioether linkage. Thiolates are excellent nucleophiles, and these reactions are often rapid.[3]
Materials:
-
This compound
-
Thiol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Hydroxide (NaOH)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Using NaH (anhydrous conditions): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the thiol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Using NaOH (aqueous/alcoholic conditions): Dissolve the thiol (1.0 eq) in ethanol. Add an aqueous solution of NaOH (1.1 eq). Stir for 15 minutes. Add this compound (1.0 eq) and stir at room temperature for 2-4 hours.
-
Workup: Carefully quench the reaction by adding water. Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of representative nucleophiles with this compound. Yields are highly substrate-dependent.
| Protocol | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| 2.1 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 16 | 75-90% |
| 2.2 | Benzylamine | TEA | MeCN | 40 | 24 | 60-80% |
| 2.3 | Thiophenol | NaH | THF | RT | 3 | 85-95% |
Experimental Workflow Diagram
The logical flow of a typical alkylation experiment, from setup to final product characterization, is outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for the Horner-Wadsworth-Emmons (HWE) reaction. The following sections address common experimental challenges in a question-and-answer format, offering detailed protocols and data to facilitate successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low yield or no reaction at all. What are the potential causes and how can I resolve this?
A1: Low or no yield in an HWE reaction can stem from several factors, primarily related to the deprotonation of the phosphonate ester or the reactivity of the carbonyl compound.
Potential Causes & Solutions:
-
Ineffective Deprotonation: The chosen base may not be strong enough to deprotonate the phosphonate ester effectively. The acidity of the phosphonate is crucial; electron-donating groups can decrease the acidity of the alpha-proton.[1]
-
Solution: Switch to a stronger base. Common choices include sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi). For substrates sensitive to strong bases, milder conditions like using lithium chloride (LiCl) with an amine base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective (Masamune-Roush conditions).[1][2]
-
-
Low Reaction Temperature: The reaction rate might be too slow at the temperature being used.
-
Solution: Consider gradually increasing the reaction temperature. Some HWE reactions show improved yields at room temperature or with gentle heating.[1]
-
-
Steric Hindrance: Bulky groups on either the phosphonate ester or the carbonyl compound can sterically hinder the reaction.[1]
-
Solution: Increasing the reaction time or the concentration of the reactants may help overcome steric hindrance.[1]
-
-
Decomposition of Reactants: If your aldehyde or ketone contains base-sensitive functional groups, they may be undergoing side reactions.
Q2: My reaction is producing a mixture of E and Z isomers with poor selectivity. How can I improve the E-selectivity?
A2: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] Poor stereoselectivity can often be addressed by modifying the reaction conditions to allow for equilibration of the intermediates.
Strategies to Enhance E-Selectivity:
-
Cation Choice: The counterion of the base plays a significant role. Lithium and sodium bases generally favor the formation of the (E)-alkene.[1]
-
Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) often lead to increased (E)-selectivity by promoting thermodynamic control.[1]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. Protic solvents should generally be avoided.[1]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde can lead to greater (E)-stereoselectivity.[4]
-
Base Selection: The use of bases like sodium hydride (NaH) typically favors the (E)-isomer.[3]
Q3: How do I choose the appropriate base for my specific substrates?
A3: The selection of a suitable base is critical and depends on the acidity of the phosphonate, the reactivity of the carbonyl compound, and the stability of all reactants and products to the reaction conditions.[3]
Data Presentation: Base and Condition Selection Guide
The following table summarizes the impact of various bases and reaction conditions on the outcome of the HWE reaction.
| Base/Condition | Type | Common Solvents | Typical Temperature | Outcome/Notes |
| Sodium Hydride (NaH) | Strong, non-nucleophilic | Anhydrous THF, Diethyl ether | 0 °C to RT | Widely used, effective for less acidic phosphonates, generally favors (E)-alkene formation.[3] |
| DBU with LiCl | Mild, non-nucleophilic organic base | Anhydrous Acetonitrile, THF | Room Temperature | Good for base-sensitive substrates, enhances reactivity.[3][5] |
| Potassium Carbonate (K2CO3) | Weak inorganic base | THF/Water, DMF | Room Temperature | Suitable for phosphonates with strongly electron-withdrawing groups.[6] |
| Lithium Hexamethyldisilazide (LiHMDS) | Strong, non-nucleophilic | THF | -78 °C to RT | Strong base, can improve yields with less reactive substrates.[1] |
Q4: I am having difficulty with the workup and purification. What is a reliable procedure?
A4: A major advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, which simplifies purification compared to the Wittig reaction.[4]
General Workup and Purification Protocol:
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[5][7]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or diethyl ether.[5][7]
-
Washing: Combine the organic layers and wash them with water and then with brine to remove any remaining water-soluble impurities.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purification: The crude product can then be purified by flash column chromatography.[7]
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is a standard procedure for the reaction of a phosphonate ester with an aldehyde using NaH.
Materials:
-
Phosphonate ester (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sodium hydride.
-
Add anhydrous THF to create a slurry and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester in anhydrous THF to the slurry.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.[5]
-
Extract the mixture three times with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Protocol 2: Mild Conditions for Base-Sensitive Substrates (Masamune-Roush)
This protocol utilizes DBU and LiCl, which is suitable for substrates that are sensitive to stronger bases.[2]
Materials:
-
Phosphonate ester (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Anhydrous Lithium Chloride (LiCl, 1.2 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.)
-
Anhydrous Acetonitrile (or THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Add anhydrous LiCl to a flame-dried flask and dry under high vacuum with gentle heating. Allow to cool under an inert atmosphere.
-
Add anhydrous acetonitrile followed by the phosphonate ester.
-
Add DBU to the stirred suspension at room temperature and stir for 30 minutes.[5]
-
Add a solution of the base-sensitive aldehyde in the same solvent.[5]
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water.[5]
-
Extract the mixture three times with diethyl ether or ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Visualizations
References
Technical Support Center: Diethyl 3-Bromopropylphosphonate in Synthesis
Welcome to the Technical Support Center for Diethyl 3-Bromopropylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize synthetic protocols involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis and use of this compound, particularly in the context of the Arbuzov and Horner-Wadsworth-Emmons (HWE) reactions.
Synthesis of this compound via Arbuzov Reaction
Q1: I am getting significant amounts of a diphosphonated byproduct during the Arbuzov reaction between 1,3-dibromopropane and triethyl phosphite. How can I minimize this?
A1: The formation of the diphosphonate is a common side reaction when using α,ω-dihaloalkanes like 1,3-dibromopropane.[1] To favor the desired mono-phosphonation, it is crucial to control the stoichiometry of the reactants.
-
Troubleshooting:
-
Excess of Dihaloalkane: Using a significant excess of 1,3-dibromopropane helps to ensure that the phosphite is more likely to react with a fresh molecule of the dibromide rather than the already mono-phosphonated product.
-
Slow Addition: Adding the triethyl phosphite dropwise to the heated 1,3-dibromopropane can also help to maintain a low concentration of the phosphite, further discouraging the second phosphonation.[2]
-
Q2: My Arbuzov reaction is producing a cyclic byproduct, a phostone. What causes this and how can I avoid it?
A2: Prolonged heating or attempts to purify this compound by distillation at high temperatures can lead to intramolecular cyclization, forming a 2-ethoxy-2-oxo-1,2-oxaphosphorinane (a six-membered ring phostone).[1]
-
Troubleshooting:
-
Moderate Reaction Temperature and Time: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress by TLC or NMR to determine the optimal endpoint.
-
Purification Method: Instead of distillation which requires high temperatures, consider purification by flash column chromatography to isolate the desired product under milder conditions.
-
Application in Horner-Wadsworth-Emmons (HWE) Reaction
Q3: I am observing low yields in my HWE reaction with this compound. What are the potential side reactions?
A3: Low yields in HWE reactions with brominated phosphonates can be attributed to several side reactions, primarily influenced by the choice of base and reaction conditions.[3]
-
Dehydrobromination: The base can eliminate HBr from the phosphonate itself, especially if the ylide formation is slow.[3]
-
Reaction at the C-Br Bond: A strong nucleophilic base or the phosphonate carbanion can displace the bromide, leading to undesired byproducts.[3]
-
Aldehyde Self-Condensation: If the aldehyde substrate can enolize, the base may catalyze its self-condensation.[3]
Q4: How can I minimize these side reactions in my HWE protocol?
A4: The key is to select appropriate reaction conditions, especially a suitable base, to favor the desired olefination.
-
Troubleshooting:
-
Base Selection: Strong bases like sodium hydride (NaH) can sometimes be too harsh and promote side reactions. Milder conditions, such as the Masamune-Roush conditions (LiCl and DBU), are often preferred for base-sensitive substrates.[3][4]
-
Low Temperature: Performing the base addition and ylide formation at low temperatures (e.g., -78 °C to 0 °C) can help control reactivity and minimize side reactions.[3]
-
Slow Addition of Aldehyde: Adding the aldehyde slowly to the pre-formed phosphonate carbanion can ensure that the HWE reaction is favored over potential aldehyde self-condensation.[3]
-
Quantitative Data on Side Reactions
The following table summarizes quantitative data on side product formation. Disclaimer: Specific quantitative yield data for this compound is limited in the available literature. The data presented below is for analogous reactions and serves to illustrate the impact of reaction conditions on the formation of common side products.
| Reaction Type | Reactants | Side Product | Reaction Conditions | Yield of Side Product (%) | Reference |
| Arbuzov | 1,4-dibromobutane and triethyl phosphite (equimolar) | Diethyl ethylphosphonate | Solvent-free, 140°C | Major Product | [2] |
| Arbuzov | 1,4-dibromobutane and triethyl phosphite (equimolar) | Intramolecular cyclization product | Solvent-free, 140°C, with distillation of bromoethane | Significant byproduct | [2] |
| HWE | Diethyl (bromomethyl)phosphonate and aromatic aldehyde | Varies | Strong base (e.g., NaH) | Can be significant | [3] |
| HWE | Diethyl (bromomethyl)phosphonate and aromatic aldehyde | Varies | Mild base (e.g., DBU/LiCl) | Minimized | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction (Optimized to Minimize Side Reactions)
This protocol is adapted from a procedure for ω-bromoalkylphosphonates, optimized to improve sustainability and yield.[2]
-
Materials:
-
1,3-dibromopropane (excess, e.g., 3 equivalents)
-
Triethyl phosphite (1 equivalent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,3-dibromopropane.
-
Heat the 1,3-dibromopropane to 140-150°C under a nitrogen atmosphere.
-
Add triethyl phosphite dropwise to the heated 1,3-dibromopropane over a period of 2-3 hours.
-
Stir the reaction mixture for an additional hour at the same temperature.
-
Monitor the reaction progress by GC-MS or ³¹P NMR.
-
After completion, allow the mixture to cool to room temperature.
-
Isolate the pure this compound by vacuum fractional distillation, carefully separating it from the excess 1,3-dibromopropane and any high-boiling diphosphonate byproduct.
-
Protocol 2: Horner-Wadsworth-Emmons Reaction using this compound under Masamune-Roush Conditions
This protocol is a general procedure for base-sensitive aldehydes to minimize side reactions.[3]
-
Materials:
-
Lithium chloride (LiCl), flame-dried
-
Anhydrous acetonitrile
-
Aldehyde (1 equivalent)
-
This compound (1.1 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents)
-
-
Procedure:
-
Flame-dry a Schlenk flask containing a stir bar and LiCl under vacuum and backfill with an inert atmosphere (e.g., Argon).
-
Allow the flask to cool to room temperature and add anhydrous acetonitrile.
-
Cool the suspension to 0°C in an ice bath.
-
To the vigorously stirred suspension, add the aldehyde followed by this compound.
-
Add DBU dropwise via syringe over several minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting HWE Reactions
Caption: Troubleshooting workflow for low yields in HWE reactions.
Reaction Pathway: Desired HWE Reaction vs. Side Reaction
Caption: Desired HWE pathway versus a potential base-induced side reaction.
References
Technical Support Center: Optimizing Reaction Conditions for Phosphonate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphonate alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: My phosphonate alkylation reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in phosphonate alkylation, particularly in the common Michaelis-Arbuzov reaction, can stem from several factors. A primary issue is the potential for side reactions where the newly formed alkyl halide byproduct reacts with the starting phosphite, leading to a mixture of products and reducing the desired phosphonate's yield.[1] To address this, consider the following optimization strategies:
-
Reagent Reactivity: The reactivity of the alkyl halide is crucial. The general order of reactivity is R'I > R'Br > R'Cl.[2] Using a more reactive alkyl halide can improve reaction rates and yields.
-
Byproduct Removal: Employing a trialkyl phosphite that generates a low-boiling byproduct (e.g., methyl or ethyl halide) can be advantageous, as the byproduct can be removed during the reaction, preventing it from participating in side reactions.[1]
-
Catalysis: The addition of Lewis acids can catalyze the reaction, often leading to improved yields and shorter reaction times.[1] For example, zinc bromide has been used to facilitate the reaction at room temperature.[2]
-
Alternative Reagents: For certain substrates, especially with aliphatic alcohols, using triisopropyl phosphite may result in better yields compared to triethyl phosphite due to a reduction in side reactions.[1]
-
Photoredox Catalysis: For secondary and tertiary alkyl halides, which can be problematic in the traditional Michaelis-Arbuzov reaction, a photoredox-catalyzed radical alternative has been developed that can proceed at room temperature with good functional group tolerance.[1]
Q2: I am observing the formation of unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The most common side reaction is the reaction of the alkyl halide byproduct with the starting trialkyl phosphite.[1] This leads to the formation of a different phosphonate ester than the desired product. Another potential issue is the N-alkylation of substrates containing amine functionalities by the alkyl bromide formed during the reaction.[3]
To minimize these side reactions:
-
Steric Hindrance: Using more sterically hindered phosphonate esters, such as diisopropyl phosphonate instead of diethyl analogs, can prevent unwanted N-alkylation.[3]
-
Reaction Conditions: Optimizing the reaction temperature and time is critical. Prolonged reaction times can sometimes lead to increased side product formation.[3] For instance, in some cases, completing the reaction at a lower temperature over a longer period or using microwave irradiation for shorter periods can be beneficial.[4][5]
-
Solvent Choice: The choice of solvent can influence the reaction outcome. For example, using a low-boiling solvent like dichloromethane at reflux can help in the removal of volatile byproducts like ethyl bromide.[3]
Q3: How can I prevent the hydrolysis of my phosphonate ester during the reaction or workup?
A3: Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[1][6] To prevent this and ensure the isolation of the desired ester, the following precautions should be taken:
-
Maintain Neutral Conditions: Avoid strongly acidic or basic conditions during both the reaction and the purification steps unless the goal is to form the phosphonic acid.[1]
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried. The presence of water can lead to the hydrolysis of the phosphonate ester to the corresponding phosphonic acid.[1]
-
Careful Purification: When using silica gel for chromatography, be aware that standard silica gel is acidic and can cause hydrolysis of sensitive phosphonate esters.[4] Using deactivated or buffered silica gel can mitigate this issue.[4]
Troubleshooting Guides
Guide 1: Low Yield in Michaelis-Arbuzov Reaction
This guide provides a systematic approach to troubleshooting low yields in the Michaelis-Arbuzov reaction.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphonate - Wikipedia [en.wikipedia.org]
Handling and storage of Diethyl 3-Bromopropylphosphonate safely
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Diethyl 3-Bromopropylphosphonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is an organophosphorus compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary hazards associated with this chemical are that it causes skin irritation and serious eye irritation.[3][4][5] It may also cause respiratory irritation.[5]
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] Some suppliers recommend a storage temperature of 2-8 °C. The material is moisture-sensitive and should be handled and stored under nitrogen. It should be stored away from heat, open flames, and other sources of ignition.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[3][4]
-
Skin Protection: Impervious clothing and chemical-resistant gloves.[3][4]
-
Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]
Q4: What should I do in case of accidental exposure?
Immediate first aid is crucial in the event of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[3][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Q5: How should I handle a spill of this compound?
In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[3] Evacuate personnel to a safe area.[3] Use personal protective equipment, including chemical-impermeable gloves.[3] Contain the spill and clean it up using an inert absorbent material.[6][7] Collect the absorbed material into a suitable, closed container for disposal.[4] Do not let the chemical enter drains.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Visible degradation or discoloration of the compound. | Improper storage (exposure to moisture, air, or high temperatures). | Discard the degraded material following proper disposal protocols. Ensure future storage is in a tightly sealed container, under a nitrogen atmosphere, and at the recommended temperature. |
| Skin or eye irritation during handling. | Inadequate or improper use of Personal Protective Equipment (PPE). | Immediately cease work and follow first-aid procedures. Review and upgrade PPE to include appropriate gloves, safety goggles, and lab coat.[3][4] Ensure proper fit and use of all PPE. |
| A strong odor is detected during the experiment. | A possible leak or spill, or inadequate ventilation. | Stop the experiment immediately. Check for spills or leaks from your apparatus. Ensure you are working in a well-ventilated area or a chemical fume hood.[3] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H16BrO3P | [1][5] |
| Molecular Weight | 259.08 g/mol | [1][5] |
| Boiling Point | 94-95 °C at 2 mmHg | [1][8] |
| Density | 1.348 g/mL at 25 °C | [1][8] |
| Refractive Index | n20/D 1.4620 | [8][9] |
| Storage Temperature | Room Temperature or 2-8 °C | [8] |
Experimental Workflow: Spill Response
Caption: A logical workflow for safely responding to a chemical spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 1186-10-3: DIETHYL(3-BROMOPROPYL)PHOSPHONATE [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. DIETHYL(3-BROMOPROPYL)PHOSPHONATE | 1186-10-3 [chemicalbook.com]
- 9. 二乙基(3-溴丙基)膦酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
Diethyl 3-Bromopropylphosphonate stability and degradation pathways
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Diethyl 3-Bromopropylphosphonate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage, handling, and use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is room temperature.[1][2] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, which can lead to hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are hydrolysis of the diethyl ester groups and nucleophilic substitution at the carbon-bromine bond.
-
Hydrolysis: The phosphonate ester is susceptible to both acid- and base-catalyzed hydrolysis.[1][3] This occurs in a stepwise manner, first yielding the monoester, ethyl 3-bromopropylphosphonate, and then the fully hydrolyzed 3-bromopropylphosphonic acid. The rate of hydrolysis is influenced by pH, temperature, and the presence of water.[4]
-
Nucleophilic Substitution: The bromine atom on the propyl chain is a good leaving group, making the compound susceptible to attack by various nucleophiles.[5][6] This is the intended reaction pathway in many synthetic applications but can be considered a degradation pathway if unintended reactions occur with nucleophilic impurities or solvents.
Q3: What are the likely impurities to be found in this compound?
A3: Common impurities can include starting materials from its synthesis (e.g., via the Michaelis-Arbuzov reaction), byproducts of these reactions, and degradation products.[7][8] The most common degradation products are the hydrolysis products: ethyl 3-bromopropylphosphonate and 3-bromopropylphosphonic acid.[3][9]
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be effectively monitored using analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
³¹P NMR Spectroscopy: This is a powerful tool for observing the phosphorus-containing species in your sample. The starting diester will have a characteristic chemical shift, while the appearance of new peaks will indicate the formation of hydrolysis products (monoester and phosphonic acid).[1]
-
LC-MS: This technique can track the disappearance of the starting material and the appearance of more polar degradation products over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Action |
| Low yield in a reaction using this compound. | Degradation of the reagent: The reagent may have hydrolyzed due to improper storage or exposure to moisture. | - Confirm the purity of the reagent using ³¹P NMR or GC-MS before use.- Ensure all reaction glassware is thoroughly dried and the reaction is performed under an inert atmosphere.- Use freshly opened or properly stored reagent. |
| Appearance of unexpected, more polar byproducts in TLC or LC-MS analysis. | Hydrolysis of the phosphonate ester: The presence of acidic or basic conditions, or water in the reaction or work-up, can cause hydrolysis.[1][4] | - Maintain a neutral pH during the reaction and work-up if possible.- If acidic or basic conditions are necessary, minimize the reaction time and temperature.- Use anhydrous solvents and reagents.- Consider a non-aqueous work-up if feasible.[1] |
| Formation of multiple products in a nucleophilic substitution reaction. | Side reactions: The nucleophile may be reacting at the phosphorus center, or elimination reactions may be occurring. | - Optimize reaction conditions (temperature, solvent, base) to favor the desired S_N2 reaction.- Use a non-nucleophilic base if an acid scavenger is needed. |
| Inconsistent reaction outcomes. | Variability in reagent quality: The purity of this compound can vary between batches or suppliers. | - Characterize each new batch of the reagent by NMR or other analytical methods to confirm its identity and purity before use. |
Stability and Degradation Summary
The stability of this compound is primarily influenced by temperature, pH, and the presence of nucleophiles.
| Condition | Effect on Stability | Primary Degradation Products |
| Acidic (pH < 7) | Susceptible to acid-catalyzed hydrolysis of the ester groups. The rate increases with decreasing pH and increasing temperature.[3][4][9] | Ethyl 3-bromopropylphosphonate, 3-Bromopropylphosphonic acid |
| Basic (pH > 7) | Susceptible to base-catalyzed hydrolysis of the ester groups.[3] | Ethyl 3-bromopropylphosphonate, 3-Bromopropylphosphonic acid |
| Elevated Temperature | Can lead to thermal degradation, potentially through elimination reactions.[5][10] | Phosphorus-containing acids and volatile alkenes. |
| Presence of Nucleophiles | Undergoes S_{N}2 reaction at the carbon-bromine bond.[5] | The corresponding substituted phosphonate. |
Experimental Protocols
Protocol for Monitoring Hydrolysis by ³¹P NMR Spectroscopy
This protocol outlines a method for monitoring the hydrolysis of this compound under specific pH conditions.
Materials:
-
This compound
-
Buffer solutions at desired pH values (e.g., pH 4, 7, and 9)
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in each of the prepared buffer solutions in an NMR tube. Use a deuterated solvent as a lock signal.
-
Initial Spectrum: Acquire an initial ³¹P NMR spectrum (time = 0) for each sample. The signal for the starting diester will be a singlet at a characteristic chemical shift.
-
Incubation: Incubate the NMR tubes at a constant temperature (e.g., 25 °C or 50 °C).
-
Time-course Monitoring: Acquire ³¹P NMR spectra at regular time intervals (e.g., every 2, 6, 12, 24 hours).
-
Data Analysis: Monitor the decrease in the integral of the starting material's peak and the appearance and increase in the integrals of new peaks corresponding to the hydrolysis products (monoester and phosphonic acid). The relative integrals will provide a quantitative measure of the degradation over time.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for monitoring stability by ³¹P NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. amiscientific.com [amiscientific.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Degradation of Organophosphorus Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. grokipedia.com [grokipedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming steric hindrance in reactions with phosphonates
Technical Support Center: Phosphonate Chemistry
Welcome to the technical support center for phosphonate chemistry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving phosphonates.
Frequently Asked Questions (FAQs)
Q1: How can I identify if steric hindrance is the cause of low yield in my phosphonate reaction?
A1: Steric hindrance is a common issue when bulky chemical groups near the reaction site obstruct the approach of reagents. You can suspect steric hindrance if you observe the following:
-
Low or No Conversion: The reaction fails to proceed, or proceeds very slowly, with significant recovery of starting materials.
-
Substrate-Dependent Yields: Reactions work well with smaller, less substituted substrates but fail with bulkier ones. For example, a Horner-Wadsworth-Emmons (HWE) reaction might be efficient with a simple aldehyde but gives poor yields with a highly substituted ketone.[1][2]
-
Known Bulky Groups: The presence of large groups like tert-butyl, isopropyl, trimethylsilyl (TMS), or highly substituted aryl rings on either the phosphonate reagent or the substrate is a strong indicator. For instance, using triisopropyl phosphite in a Michaelis-Arbuzov reaction can suppress side reactions due to the steric bulk of the isopropyl groups.[3]
-
Comparison to Literature: If similar reactions in the literature report success with less hindered substrates, steric hindrance is a likely culprit for your issues with a bulkier analog.
Q2: My Horner-Wadsworth-Emmons (HWE) reaction with a hindered ketone is failing. What are the most common causes and troubleshooting steps?
A2: Failure in HWE reactions with hindered ketones is typically due to the difficulty of the phosphonate carbanion, a strong nucleophile, in accessing the sterically crowded carbonyl carbon.[1][2]
Troubleshooting Workflow for Hindered HWE Reactions
Below is a workflow to diagnose and solve common issues.
Caption: Troubleshooting workflow for a failing Horner-Wadsworth-Emmons reaction.
Key Troubleshooting Strategies:
-
Optimize the Base and Cations:
-
Stronger Bases: Switch from common bases like NaH to stronger, non-nucleophilic bases such as KHMDS or LiHMDS, which can more effectively deprotonate the phosphonate.[2]
-
Masamune-Roush Conditions: For base-sensitive substrates, use LiCl with a milder base like DBU or triethylamine. The lithium cation coordinates to both the phosphonate and carbonyl oxygen, facilitating the reaction.[1][4]
-
Crown Ethers: When using potassium bases (e.g., KHMDS), adding 18-crown-6 can help sequester the cation, leading to a more reactive "naked" anion.[1][2]
-
-
Adjust Reaction Conditions:
-
Modify the Phosphonate Reagent:
Q3: The Michaelis-Arbuzov reaction is not working with my secondary/tertiary alkyl halide. What can I do?
A3: The classic Michaelis-Arbuzov reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the alkyl halide.[5] Therefore, it works best for primary alkyl halides and is often ineffective for secondary and especially tertiary halides.[5]
Troubleshooting and Alternatives:
-
Increase Temperature: High temperatures (120-160 °C) are often required, but this can lead to side reactions.[6]
-
Change the Leaving Group: Reactivity follows the order R-I > R-Br > R-Cl. Using an alkyl iodide may facilitate the reaction where a chloride fails.[5]
-
Use a Catalyst: Lewis acids like ZnI₂ can catalyze the reaction, particularly for benzylic or allylic alcohols.[3] Palladium catalysts can also be used for coupling with aryl iodides.[7]
-
Modify the Phosphite: Using more nucleophilic phosphonites or phosphinites can increase reactivity, though these reagents are often less accessible.[6] Using bulky phosphites (e.g., triisopropyl phosphite) can sometimes suppress unwanted side reactions.[3]
-
Alternative Reactions: For hindered systems, consider alternative C-P bond-forming reactions that do not rely on an SN2 pathway, such as the Hirao reaction (palladium-catalyzed cross-coupling of H-phosphonates with aryl halides).
Q4: I am trying to perform a Pudovik reaction with a bulky ketone, but the yield is poor. How can I improve it?
A4: The Pudovik reaction, the addition of H-phosphonates to carbonyls, can be challenging with sterically demanding ketones.[8] The nucleophilic attack of the phosphorus species on the hindered carbonyl is often the rate-limiting step.
Improvement Strategies:
-
Catalyst Systems: Modern methods often rely on catalysts to overcome steric barriers.
-
Chiral Aluminum (III) Complexes: These have shown good yields (up to 90%) for the phosphonylation of various trifluoromethyl ketones.[8]
-
Rare-Earth Metal (REM) Complexes: These catalysts can provide excellent yields (up to 99%) for additions to α,β-unsaturated ketones.[8]
-
Tethered Bis(8-quinolinato) (TBOx) Al Complex: This catalyst is highly effective at low loadings (0.5–1 mol%) for additions to both aldehydes and aldimines.[9][10]
-
-
Base Selection: While traditional Pudovik reactions use base catalysts, their effectiveness diminishes with hindered substrates.[11][12] Catalytic systems are generally superior.
-
Reagent Modification: Using more reactive phosphonating reagents, such as bis(2,2,2-trifluoroethyl) phosphite, can enhance performance.[9]
Troubleshooting Guides & Data
Guide 1: Optimizing the Horner-Wadsworth-Emmons (HWE) Reaction
This guide provides a comparative look at different conditions for reacting a phosphonate with a sterically hindered ketone.
Table 1: Comparison of HWE Conditions for Hindered Ketones
| Condition / Method | Base(s) | Additive(s) | Typical Temperature | Key Advantage | Common Issues |
|---|---|---|---|---|---|
| Standard HWE | NaH, n-BuLi | None | RT to Reflux | Simple setup | Often fails with hindered substrates |
| Masamune-Roush | DBU, Et₃N | LiCl | 0 °C to RT | Mild, good for sensitive substrates[1] | May require longer reaction times |
| Still-Gennari | KHMDS, NaHMDS | 18-crown-6 | -78 °C | Highly reactive anion, favors Z-alkenes[1][2] | Requires cryogenic temperatures |
| Rathke-Nowak | Et₃N | LiCl or MgCl₂ | RT | Milder alternative to strong bases[4] | Moderate yields with very hindered cases |
Experimental Protocols
Protocol 1: Masamune-Roush HWE Reaction for a Hindered Ketone
This protocol is adapted for situations where standard HWE conditions fail due to steric hindrance.[1]
Materials:
-
Phosphonate reagent (1.1 eq)
-
Hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) (1.0 eq)
-
Lithium chloride (LiCl) (1.1 eq), dried under vacuum
-
1,8-Diazabicycloundec-7-ene (DBU) (1.1 eq)
-
Anhydrous acetonitrile (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the dried lithium chloride and anhydrous acetonitrile.
-
Add the phosphonate reagent to the stirred suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the hindered ketone, followed by the dropwise addition of DBU.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Asymmetric Hydrophosphonylation of a Hindered Ketone (Pudovik Reaction)
This general protocol uses a chiral catalyst system to overcome steric limitations and induce enantioselectivity.[8]
Materials:
-
Chiral Aluminum or Rare-Earth Metal Catalyst (5-10 mol%)
-
Sterically hindered ketone (1.0 eq)
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.5 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral catalyst.
-
Introduce the anhydrous solvent and stir the mixture at the specified temperature (often RT, but can be optimized).
-
Add the sterically hindered ketone to the catalyst solution.
-
Add the dialkyl phosphite dropwise to the reaction mixture over several minutes.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting α-hydroxyphosphonate by column chromatography.
Logical Relationship: Reagent Choice and Steric Hindrance
The following diagram illustrates the decision-making process for selecting reagents based on the level of steric hindrance in the substrate.
Caption: Decision tree for selecting reaction conditions based on substrate steric bulk.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing E/Z stereoselectivity in the Horner-Wadsworth-Emmons reaction?
The E/Z selectivity of the HWE reaction is primarily influenced by three main factors:
-
Structure of the Phosphonate Reagent: The nature of the substituents on the phosphonate ylide is critical. Electron-withdrawing groups (EWGs) on the phosphonate, such as trifluoroethyl or aryl groups, generally favor the formation of Z-alkenes. Unmodified phosphonates typically yield E-alkenes.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a significant role. For Z-selective reactions, strong, non-coordinating bases (e.g., KHMDS, NaHMDS) in combination with aprotic solvents like THF are often used at low temperatures (-78 °C). The presence of certain metal salts, like LiCl, can reverse selectivity back towards the E-isomer by promoting thermodynamic equilibration.
-
Structure of the Aldehyde/Ketone: The steric and electronic properties of the carbonyl compound can also affect the stereochemical outcome, although the phosphonate structure is generally the dominant factor.
Q2: How can I selectively synthesize Z-alkenes using the HWE reaction?
To favor the formation of Z-alkenes, you should employ a modified HWE reaction, such as the Still-Gennari or Ando modification. These methods utilize phosphonates bearing electron-withdrawing groups (e.g., -CF3CH2O- or aryl groups) which kinetically favor the formation of the Z-isomer.
Key conditions for Z-selectivity include:
-
Using phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates).
-
Employing strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS).
-
Using aprotic solvents such as tetrahydrofuran (THF), often with an additive like 18-crown-6 to sequester counterions.
-
Maintaining low reaction temperatures, typically -78 °C, to prevent equilibration to the more stable E-isomer.
Q3: What conditions favor the formation of E-alkenes?
The traditional Horner-Wadsworth-Emmons reaction conditions inherently favor the formation of the thermodynamically more stable E-alkene. To maximize E-selectivity:
-
Use simple alkyl phosphonate esters (e.g., triethyl phosphonoacetate).
-
Employ weaker bases like sodium hydride (NaH) or sodium methoxide (NaOMe).
-
Use protic solvents or ensure the presence of salts like lithium chloride (LiCl) which can facilitate the equilibration of intermediates to the more stable anti-oxaphosphetane, leading to the E-alkene.
-
Running the reaction at room temperature or slightly elevated temperatures can also promote the formation of the thermodynamic E-product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low E/Z Selectivity | 1. Reaction conditions are not optimal for the desired isomer. 2. The phosphonate reagent is not appropriate for the desired selectivity. 3. The reaction temperature is too high, allowing for equilibration. | 1. For Z-alkenes, switch to a Still-Gennari protocol with electron-withdrawing groups on the phosphonate, a strong base (KHMDS), and low temperature (-78 °C). 2. For E-alkenes, use a simple phosphonate, a base like NaH, and consider adding LiCl to promote equilibration. 3. Strictly maintain low temperatures for kinetically controlled (Z-selective) reactions. |
| Poor Reaction Yield | 1. The base is not strong enough to fully deprotonate the phosphonate. 2. The aldehyde is sterically hindered or prone to enolization. 3. The reaction intermediates are not stable under the chosen conditions. | 1. Switch to a stronger base (e.g., n-BuLi, KHMDS). 2. Consider using a more reactive aldehyde or a different synthetic route. For base-sensitive aldehydes, the use of milder conditions like LiCl/DBU can be beneficial. 3. Ensure anhydrous conditions and an inert atmosphere (N2 or Ar). |
| Reaction Fails to Proceed | 1. Inactive reagents (e.g., wet solvent or old base). 2. The phosphonate ylide did not form. | 1. Use freshly dried solvents and titrate the base if necessary. 2. Confirm ylide formation by a color change (often to yellow or orange) upon base addition. Ensure the pKa of the phosphonate is compatible with the base used. |
Data on Stereoselectivity
The choice of phosphonate reagent and reaction conditions significantly impacts the stereochemical outcome of the HWE reaction. The tables below summarize quantitative data from various studies.
Table 1: Effect of Phosphonate Substitution on Z/E Selectivity
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temp (°C) | Z:E Ratio |
| (EtO)₂P(O)CH₂CO₂Et | PhCHO | NaH | DME | 25 | 5:95 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Et | PhCHO | KHMDS, 18-crown-6 | THF | -78 | >95:5 |
| (PhO)₂P(O)CH₂CO₂Et | PhCHO | KHMDS, 18-crown-6 | THF | -78 | >95:5 |
Data compiled from representative literature. Ratios are approximate and can vary with specific substrates.
Table 2: Influence of Reaction Conditions on Stereoselectivity (Still-Gennari Modification)
| Base | Additive | Solvent | Temp (°C) | Z:E Ratio |
| KHMDS | 18-crown-6 | THF | -78 | >95:5 |
| NaHMDS | None | THF | -78 | 85:15 |
| LiHMDS | None | THF | -78 | 10:90 |
Conditions: (CF₃CH₂O)₂P(O)CH₂CO₂Et with an aliphatic aldehyde. Data illustrates the strong effect of the cation on selectivity.
Key Experimental Protocols
Protocol 1: Still-Gennari Z-Selective Olefination
This protocol is designed to produce Z-alkenes with high stereoselectivity.
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.1 eq.) in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq., as a solution in THF) dropwise. Stir the resulting solution at -78 °C for 30 minutes. If 18-crown-6 is used, it is added with the phosphonate.
-
Aldehyde Addition: Add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78 °C.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes at -78 °C.
-
Quenching and Workup: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Standard E-Selective Olefination
This protocol is for the synthesis of E-alkenes.
-
Preparation: In a flame-dried flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.
-
Ylide Formation: Add the triethyl phosphonoacetate (1.1 eq.) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the solution back to 0 °C and add the aldehyde (1.0 eq.) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates completion.
-
Workup: Carefully quench the reaction with water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the product via flash column chromatography.
Visual Guides
Caption: Simplified pathway for E/Z selectivity in HWE reactions.
Caption: Troubleshooting workflow for improving HWE stereoselectivity.
Troubleshooting Michaelis-Arbuzov reaction low yields
Welcome to the technical support center for the Michaelis-Arbuzov reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of phosphonates, phosphinates, and phosphine oxides.
Frequently Asked Questions (FAQs)
Q1: What is the Michaelis-Arbuzov reaction?
The Michaelis-Arbuzov reaction is a fundamental and widely used method for forming a carbon-phosphorus (P-C) bond.[1] It typically involves the reaction of a trivalent phosphorus ester (like a trialkyl phosphite) with an alkyl halide to form a pentavalent phosphorus species, such as a phosphonate, and a new alkyl halide byproduct.[2][3] This reaction is crucial for synthesizing a variety of organophosphorus compounds.[1][4]
Q2: My reaction yield is consistently low. Where should I start troubleshooting?
Low yields in the Michaelis-Arbuzov reaction can often be attributed to several key factors:
-
Substrate Reactivity: The type and structure of your alkyl halide are critical.[1]
-
Reaction Conditions: Temperature and reaction time must be optimized. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause decomposition.[1][5]
-
Reactant Purity: The purity of the trialkyl phosphite is crucial, as it is susceptible to oxidation and hydrolysis.[1]
-
Side Reactions: Various competing reactions can consume starting materials and lower the yield of the desired product.[1]
Q3: How does the reactivity of the alkyl halide influence the reaction?
The success of the reaction is heavily dependent on the reactivity of the alkyl halide, which generally follows an SN2 pathway.[1][3] The reactivity order is as follows:
-
Primary and Benzyl Halides: These are ideal substrates and typically result in good yields.[1][5]
-
Secondary Halides: These are less reactive and can lead to lower yields due to competing elimination reactions that form alkenes.[1][2]
-
Tertiary, Aryl, and Vinyl Halides: These are generally unreactive under classical Michaelis-Arbuzov conditions.[1][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkyl Halide | - If using an alkyl chloride, consider switching to the corresponding bromide or iodide, as they are more reactive.[1][5] - For unreactive halides like aryl or vinyl halides, classical conditions are often ineffective. Consider alternative methods like photoredox-mediated reactions for these substrates.[7][8] |
| Impure Trialkyl Phosphite | - Use freshly distilled trialkyl phosphite for the reaction. Phosphites can oxidize or hydrolyze during storage, which reduces their nucleophilicity.[1] |
| Insufficient Reaction Temperature/Time | - The classical reaction often requires heating, typically between 120°C and 160°C.[1][5] - Monitor the reaction's progress using TLC, GC, or ³¹P NMR to ensure it goes to completion.[1] |
| Steric Hindrance | - If either the phosphite or the alkyl halide is sterically hindered, the SN2 reaction can be slowed down. Consider using reagents with smaller alkyl groups.[9] |
| Reaction Not Reaching Completion | - Increase the reaction time and continue to monitor its progress.[9] - Using a slight excess (e.g., 1.2 equivalents) of the trialkyl phosphite can help drive the reaction to completion.[1][9] |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Alkyl Halide Byproduct | - The alkyl halide generated as a byproduct can react with the starting phosphite, leading to a mixture of products.[10][11] - Use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that produces a low-boiling alkyl halide byproduct, which can be removed by distillation as it forms.[1][10] |
| Perkow Reaction (with α-Halo Ketones) | - The Perkow reaction is a common side reaction with α-bromo- and α-chloroketones, forming a vinyl phosphate.[2][3] - Using higher temperatures can favor the Michaelis-Arbuzov product.[2] - Alternatively, using an α-iodo ketone will exclusively yield the Arbuzov product.[2][3] |
| Elimination Products (Alkenes) | - This is a common issue with secondary alkyl halides.[1][2] - Consider using milder, catalyzed conditions (e.g., with ZnBr₂) at room temperature to minimize elimination.[1] |
Quantitative Data Summary
Table 1: Effect of Alkyl Halide Reactivity on Reaction Success
| Alkyl Halide Type | General Reactivity | Expected Yield | Common Side Reactions |
| Primary (R-CH₂-X) | High | Good to Excellent | Minimal |
| Benzyl | Very High | Excellent | Minimal |
| Secondary (R₂CH-X) | Moderate | Lower | Alkene formation (Elimination)[1][2] |
| Tertiary (R₃C-X) | Unreactive | None | - |
| Aryl/Vinyl | Unreactive | None | - |
| Acyl (RCOX) | Very High | Good | - |
Note: Reactivity also follows the trend I > Br > Cl.[1][5]
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction (Uncatalyzed)
This protocol describes a standard, uncatalyzed Michaelis-Arbuzov reaction.[1]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
Combine benzyl bromide and triethyl phosphite in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the neat reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the reaction's progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate.[12]
Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction
This protocol demonstrates a milder, catalyzed version of the reaction that can often be performed at room temperature.[9][12]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
In a round-bottom flask, dissolve benzyl bromide in dichloromethane.
-
Add triethyl phosphite to the solution.
-
Add zinc bromide to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[9][12]
Visualizations
Michaelis-Arbuzov Reaction Mechanism
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Michaelis-Arbuzov_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Avoiding side reactions in phosphonate deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the deprotection of phosphonate esters.
Troubleshooting Guide
This section addresses specific issues that may arise during phosphonate deprotection experiments.
Issue 1: Incomplete Deprotection and Low Yields of Phosphonic Acid
Question: I am observing incomplete conversion of my phosphonate ester to the desired phosphonic acid, resulting in low yields. What are the common causes and how can I fix this?
Answer: Low yields are a frequent problem and can stem from several sources depending on the deprotection method used. The primary causes are often incomplete silylation or incomplete solvolysis of the silyl ester intermediate.
Table 1: Troubleshooting Incomplete Deprotection
| Potential Cause | Recommended Solution | Remarks |
| Incomplete Silylation | ||
| Insufficient reaction time or temperature | Increase reaction time (up to 3 days) or temperature (e.g., 35-36°C or higher).[1] | The rate of silylation is substrate-dependent. |
| Insufficient silylating agent | Increase the equivalents of the silyl halide (e.g., 6-8 equivalents of TMSBr).[1] | |
| Slow reaction kinetics | Consider microwave irradiation to accelerate the silylation step.[1][2] | |
| Incomplete Solvolysis | ||
| Insufficient solvolysis agent | Ensure sufficient methanol or water is added during the workup step.[1] | |
| Inadequate mixing | Increase stirring time and vigor during solvolysis to ensure complete conversion.[1] | |
| Reagent Quality | ||
| Water contamination in silylating agent | Use freshly opened or distilled bromotrimethylsilane (TMSBr) stored under an inert atmosphere.[1] | TMSBr is water-sensitive and can form HBr, leading to side reactions.[1][3] |
| Catalyst Issues (for Hydrogenolysis) | ||
| Catalyst poisoning | Increase catalyst loading (e.g., from 10 mol% to 20-50 mol%).[1] | Common with substrates containing sulfur or some nitrogen functional groups.[1] |
| Use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] |
Issue 2: Formation of Unexpected Side Products
Question: My reaction is producing unexpected side products. How can I improve the selectivity of my phosphonate deprotection?
Answer: Side reactions are a major challenge, often arising from the reactivity of the reagents or byproducts with other functional groups in the molecule.[1] The most common side reaction during TMSBr-mediated deprotection is the alkylation of nucleophilic functional groups by the in situ generated alkyl bromide.[3][4]
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Proposed Solution |
| N-Alkylation | Alkylation of amine functionalities by the alkyl bromide byproduct of the McKenna reaction.[3][4] | Use more sterically hindered phosphonate esters (e.g., diisopropyl instead of diethyl) to slow down the formation of the alkylating agent.[4] |
| Avoid the use of additives like triethylamine (TEA) which can sometimes promote N-alkylation.[3] | ||
| Cleavage of Acid-Labile Groups | Formation of phosphonic acids during the solvolysis step can lead to the cleavage of other acid-sensitive groups like tert-butyl esters.[4] | Perform the solvolysis step in a buffered solution to neutralize the generated phosphonic acid.[4] |
| Other Ester Cleavage | TMSBr can cleave other types of esters, although this often requires higher temperatures.[3] | Use milder reaction conditions and monitor the reaction closely. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate deprotection method for my phosphonate ester?
A1: The choice depends primarily on the stability of your substrate and the type of ester group.[1]
-
For simple and robust molecules: Acidic hydrolysis (e.g., refluxing HCl) is often effective and inexpensive.[1]
-
For molecules with acid- or base-sensitive functional groups: Silyl ester cleavage using TMSBr (McKenna Reaction) is the preferred method due to its mild and neutral conditions.[1][3]
-
For benzyl phosphonates: Catalytic hydrogenolysis is the standard and highly efficient method, provided the molecule does not contain other reducible groups or catalyst poisons.[1]
-
For methyl/ethyl vs. isopropyl/tert-butyl esters: Simple alkyl esters (methyl, ethyl) are generally easier to deprotect. Sterically hindered esters (isopropyl, tert-butyl) are more resistant to hydrolysis and may require harsher conditions or longer reaction times.[1] However, using hindered esters can help prevent side reactions like N-alkylation during TMSBr-mediated deprotection.[1][4]
Q2: How can I monitor the progress of my deprotection reaction?
A2: ³¹P NMR spectroscopy is the most direct and effective method.[1] The phosphorus chemical shift will change significantly upon conversion of the phosphonate ester to the intermediate silyl ester and finally to the phosphonic acid. For the McKenna reaction, the exchange of each alkyl group for a trimethylsilyl group typically results in an upfield shift of 8-10 ppm in the ³¹P NMR spectrum.[1]
Q3: Can I use additives to prevent side reactions?
A3: The use of additives should be carefully considered. For instance, while triethylamine (TEA) can be used to neutralize any HBr formed from residual water, it can also promote N-alkylation in some cases.[3] It is often better to ensure anhydrous conditions and use high-quality reagents.
Experimental Protocols
Protocol 1: General Procedure for TMSBr-Mediated Deprotection of Dialkyl Phosphonates (McKenna Reaction)
-
Preparation: Dissolve the dialkyl phosphonate (1.0 equivalent) in a suitable anhydrous solvent (e.g., CH₂Cl₂, CH₃CN) under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add bromotrimethylsilane (TMSBr) (typically 2.2 to 8 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 35-36°C) and monitor the reaction progress by ³¹P NMR.
-
Workup: Once the reaction is complete, carefully add methanol or water to the reaction mixture to hydrolyze the intermediate bis(trimethylsilyl) phosphonate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude phosphonic acid. Further purification can be achieved by recrystallization or chromatography.
Protocol 2: General Procedure for Deprotection of Dibenzyl Phosphonates via Hydrogenolysis
-
Preparation: Dissolve the dibenzyl phosphonate substrate (1.0 equivalent) in a suitable solvent (e.g., EtOH, MeOH, or DMF).[1]
-
Catalyst Addition: Add a palladium catalyst (e.g., 10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C) to the solution.[1]
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon or a Parr hydrogenator apparatus.[1]
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature until the reaction is complete (monitored by TLC, LC-MS, or NMR).[1]
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude phosphonic acid.[1]
Diagrams
Caption: A generalized workflow for the deprotection of phosphonate esters.
Caption: Mechanism of N-alkylation side reaction during McKenna deprotection.
References
Validation & Comparative
Reactivity Showdown: Brominated vs. Chlorinated Phosphonates in Organic Synthesis
A comprehensive guide for researchers and drug development professionals on the reactivity differences between brominated and chlorinated phosphonates, supported by experimental data and detailed protocols.
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications, the choice of reagents is paramount to the success of a reaction. Phosphonates are crucial intermediates, notably in the Horner-Wadsworth-Emmons (HWE) reaction for alkene synthesis. The reactivity of these phosphonates is significantly influenced by the nature of the halogen substituent on the precursor alkyl halide. This guide provides an objective comparison of the reactivity of brominated versus chlorinated phosphonates, focusing on their synthesis via the Michaelis-Arbuzov reaction.
Executive Summary
Experimental evidence and theoretical studies consistently demonstrate that brominated alkyl halides are more reactive than their chlorinated counterparts in the Michaelis-Arbuzov reaction, a fundamental method for phosphonate synthesis. This heightened reactivity translates to faster reaction times and often proceeds under milder conditions. The underlying principle lies in the superior leaving group ability of the bromide ion compared to the chloride ion.
Comparative Reactivity in Phosphonate Synthesis: The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a cornerstone for the formation of a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide. The general reactivity trend for the alkyl halide in this SN2 reaction is well-established: R-I > R-Br > R-Cl.[1] This is attributed to the bond strength between the carbon and the halogen, and the stability of the resulting halide anion. The weaker C-Br bond and the greater stability of the Br⁻ anion make brominated substrates more susceptible to nucleophilic attack by the phosphite.
A theoretical investigation using Density Functional Theory (DFT) on the Arbuzov reaction with ethyl halides corroborates these experimental observations. The study reveals that the activation energies for both stages of the reaction are lower for bromoethane compared to chloroethane, indicating a kinetically more favorable reaction pathway for the brominated substrate.
Quantitative Comparison: Synthesis of Diethyl Benzylphosphonate
To illustrate the practical implications of this reactivity difference, the following table summarizes typical experimental outcomes for the synthesis of diethyl benzylphosphonate from benzyl bromide and benzyl chloride using triethyl phosphite under classical thermal conditions.
| Parameter | Benzyl Bromide | Benzyl Chloride | Reference |
| Reaction Time | 2-4 hours | Significantly longer; often requires harsher conditions or catalysts for comparable yields. | [2][3] |
| Reaction Temperature | 150-160 °C | 150-160 °C (often with lower conversion) | [2][3] |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (highly variable, often lower than with bromide) | [4][5] |
It is important to note that while direct side-by-side comparative studies under identical conditions are not always available in the literature, the collective data strongly supports the superior reactivity of benzyl bromide. For instance, the reaction with benzyl bromide is often reported to be complete within a few hours at high temperatures, while similar reactions with benzyl chloride may require prolonged reaction times or the use of catalysts to achieve satisfactory yields.[2][3]
Experimental Protocols
Detailed methodologies for the synthesis of diethyl benzylphosphonate from both benzyl bromide and benzyl chloride via the Michaelis-Arbuzov reaction are provided below.
Protocol 1: Classical Michaelis-Arbuzov Reaction with Benzyl Bromide
Materials:
-
Benzyl bromide
-
Triethyl phosphite
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).[3]
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[3] The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[3][6]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, diethyl benzylphosphonate, can be purified by vacuum distillation.[6]
Protocol 2: Michaelis-Arbuzov Reaction with Benzyl Chloride (Catalytic Approach)
Due to the lower reactivity of benzyl chloride, a catalyzed approach is often preferred to achieve higher yields under milder conditions.
Materials:
-
Benzyl chloride
-
Triethyl phosphite
-
Zinc bromide (ZnBr₂) or other suitable Lewis acid
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzyl chloride (1.0 mmol) in dichloromethane (5 mL).[6]
-
Add triethyl phosphite (1.2 mmol) to the solution.[6]
-
Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.[6]
-
Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[6]
Reaction Mechanisms and Visualizations
The Michaelis-Arbuzov reaction proceeds through a two-step mechanism: a nucleophilic attack by the phosphite on the alkyl halide, followed by a dealkylation step.
Caption: General mechanism of the Michaelis-Arbuzov reaction.
The difference in reactivity between brominated and chlorinated precursors can be visualized as a difference in the energy barrier for the initial SN2 attack.
Caption: Energy profile comparison for the initial Sɴ2 attack.
Implications for the Horner-Wadsworth-Emmons Reaction
The choice of halogenated precursor for phosphonate synthesis has direct consequences for subsequent reactions, such as the Horner-Wadsworth-Emmons (HWE) olefination. The easier and more efficient synthesis of brominated phosphonates makes them attractive starting materials. While the halogen is not directly involved in the HWE reaction mechanism itself, the ease of preparation of the phosphonate reagent is a critical consideration in multi-step syntheses.
Conclusion
For researchers and professionals in drug development and organic synthesis, understanding the reactivity differences between brominated and chlorinated phosphonates is crucial for optimizing reaction conditions and improving overall efficiency. The evidence strongly supports the use of brominated alkyl halides for the synthesis of phosphonates via the Michaelis-Arbuzov reaction due to their higher reactivity, which leads to shorter reaction times and often higher yields under milder conditions. This guide provides the necessary data, protocols, and mechanistic understanding to make informed decisions in the selection of reagents for the synthesis of these valuable chemical intermediates.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Purity of Diethyl 3-Bromopropylphosphonate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. Diethyl 3-bromopropylphosphonate, a key building block in the synthesis of various pharmaceutical and bioactive molecules, is no exception. This guide provides a comprehensive comparison of analytical methods for assessing its purity, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS), and supported by alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and potentiometric titration.
The primary method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This process, while efficient, can lead to the presence of unreacted starting materials and byproducts. Therefore, robust analytical methods are crucial to quantify the purity and identify potential contaminants. Commercial grades of this compound typically offer a purity of greater than 95%, often determined by GC analysis.[1]
Identifying Potential Impurities
The common synthesis route for this compound involves the reaction of triethyl phosphite with 1,3-dibromopropane. Based on this, the primary potential impurities include:
-
Unreacted Starting Materials:
-
Triethyl phosphite
-
1,3-dibromopropane
-
-
Byproducts:
-
Ethyl bromide (formed during the reaction)
-
Diethyl ethylphosphonate (from the reaction of ethyl bromide with triethyl phosphite)
-
Cyclic phosphonates (phostones)
-
Comparative Analysis of Purity Assessment Methods
A multi-faceted approach to purity analysis provides the most comprehensive understanding of a sample's composition. Below is a comparison of the most effective techniques for this compound.
| Analytical Technique | Principle | Strengths | Limitations | Typical Purity Determination |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification. | High sensitivity and selectivity; excellent for identifying and quantifying volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds; thermal degradation of some analytes is possible. | Area percentage of the main peak in the chromatogram. |
| ³¹P NMR Spectroscopy | Exploits the magnetic properties of the phosphorus nucleus. | Provides detailed structural information about phosphorus-containing compounds; non-destructive; can quantify purity using an internal standard. | Lower sensitivity compared to GC-MS; requires a specialized spectrometer. | Integration of the main peak relative to an internal standard. |
| HPLC-UV | Separation based on polarity. | Suitable for a wide range of compounds, including less volatile ones; non-destructive. | Lower resolution for structurally similar, non-chromophoric impurities; requires a UV-active chromophore for detection. | Area percentage of the main peak in the chromatogram. |
| Potentiometric Titration | Measures the change in potential to determine the endpoint of a titration. | Simple, inexpensive, and provides a measure of acidic impurities. | Non-specific; only quantifies total acidic content and does not identify individual impurities. | Calculation based on the volume of titrant used. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the routine quality control of this compound, allowing for the separation and quantification of the main component and volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier gas: Helium.
GC-MS Parameters:
| Parameter | Value |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 70°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Expected Results:
The chromatogram will show a major peak corresponding to this compound. Any impurities, such as unreacted starting materials or byproducts, will appear as separate peaks with distinct retention times and mass spectra, allowing for their identification and quantification.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful tool for the specific analysis of phosphorus-containing compounds, providing both qualitative and quantitative information.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
NMR Parameters:
| Parameter | Value |
| Nucleus | ³¹P |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | 85% H₃PO₄ (external) |
| Acquisition | Proton-decoupled |
Sample Preparation:
Dissolve approximately 20-30 mg of this compound in 0.6-0.7 mL of CDCl₃ in an NMR tube. Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) for quantitative analysis.
Expected Results:
The ³¹P NMR spectrum will show a major signal for this compound. Signals for any phosphorus-containing impurities, such as unreacted triethyl phosphite or other phosphonate byproducts, will appear at different chemical shifts, allowing for their identification and quantification relative to the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their polarity.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
HPLC Parameters:
| Parameter | Value |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Prepare a 1 mg/mL solution of this compound in the mobile phase.
Expected Results:
The chromatogram will display a major peak for this compound. The presence of other peaks may indicate impurities. Purity is determined by the area percentage of the main peak.
Potentiometric Titration
This classical method can be used to determine the acidic impurity content.
Instrumentation:
-
Potentiometer with a pH electrode.
-
Burette.
-
Stirrer.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol/water).
-
Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol.
-
Record the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is determined from the inflection point of the titration curve.
Calculation:
The acid number (mg KOH/g) is calculated based on the volume of KOH solution consumed. This provides a measure of the total acidic impurities.
Conclusion
For a comprehensive purity assessment of this compound, GC-MS stands out as a highly sensitive and specific method, capable of both identifying and quantifying volatile impurities. However, a multi-technique approach is recommended for the most thorough analysis. ³¹P NMR offers invaluable structural information on phosphorus-containing species, while HPLC provides a robust method for a broader range of impurities. Potentiometric titration serves as a simple and cost-effective way to quantify acidic contaminants. By selecting the appropriate analytical method or a combination thereof, researchers can confidently ascertain the purity of their this compound, ensuring the reliability and success of their scientific endeavors.
References
A Comparative Guide to the Synthesis of Phosphonate Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphonate derivatives, selecting the optimal synthetic route is paramount to achieving desired yields, purity, and efficiency. This guide provides an objective comparison of three prominent methods for phosphonate synthesis: the Michaelis-Arbuzov reaction, the Hirao reaction, and the Pudovik reaction. Supported by experimental data, this guide aims to facilitate an informed decision-making process for your synthetic needs.
At a Glance: Key Differences in Phosphonate Synthesis
| Feature | Michaelis-Arbuzov Reaction | Hirao Reaction | Pudovik Reaction |
| Reactants | Trialkyl phosphite and an alkyl halide | Dialkyl phosphite (or H-phosphonate) and an aryl/vinyl halide | Dialkyl phosphite and an aldehyde or ketone |
| Bond Formed | C(sp³)-P | C(sp²)-P | C(sp³)-P (at a carbonyl carbon) |
| Typical Product | Alkyl phosphonates | Aryl or vinyl phosphonates | α-Hydroxyphosphonates |
| Key Advantage | Broad substrate scope for alkyl halides | Effective for forming C(sp²)-P bonds | Forms functionalized phosphonates |
| Common Catalyst | Often thermal; Lewis acids can be used | Palladium complexes | Base or Lewis acid |
Performance Comparison: A Quantitative Look
The choice between these synthetic pathways often hinges on the desired product structure, available starting materials, and required reaction conditions. The following tables summarize quantitative data for the synthesis of representative phosphonate derivatives under various conditions.
Table 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a versatile and widely used method for forming carbon-phosphorus bonds.[1] It typically involves the reaction of a trialkyl phosphite with an alkyl halide.[2] The reaction can be performed under thermal conditions or accelerated with a Lewis acid catalyst.[1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None (Classical) | Neat | 150-160 | 2-4 | High (not specified) | [1][3] |
| 2 | Zinc bromide (ZnBr₂) | Dichloromethane | Room Temp. | 1 | 93 | [3] |
| 3 | Cupric chloride | Chlorobenzene | Not specified | Not specified | 75 | [4] |
Table 2: Synthesis of Diethyl Benzylphosphonate via Hirao Reaction
The Hirao reaction provides an effective route to aryl and vinyl phosphonates through a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl or vinyl halide.[5] Microwave-assisted protocols have been developed to improve reaction efficiency.[6]
| Entry | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Pd₂(dba)₃/Xantphos | Not specified | Not specified | Not specified | 89 | [7][8] |
| 2 | Pd(OAc)₂/dppp/DIEA | Dioxane | Microwave | Not specified | Good (not specified) | [9] |
Table 3: Synthesis of Diethyl α-Hydroxy-benzylphosphonate via Pudovik Reaction
The Pudovik reaction is a key method for the synthesis of α-hydroxyphosphonates, involving the addition of a dialkyl phosphite to a carbonyl compound.[10] This reaction is often catalyzed by a base, such as triethylamine.[10]
| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Triethylamine | Dichloromethane | 26 | Not specified | Good to excellent | [10] |
| 2 | Na₂CO₃ | Neat | Microwave | Short | 71-88 | [11] |
Experimental Protocols
Michaelis-Arbuzov Reaction: Classical (Thermal) Synthesis of Diethyl Benzylphosphonate[1][3]
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere. The ethyl bromide byproduct will distill off during the reaction.
-
Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain pure diethyl benzylphosphonate as a colorless oil.
Michaelis-Arbuzov Reaction: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate[3]
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hirao Reaction: Synthesis of Diethyl Benzylphosphonate[7][8]
Materials:
-
Benzyl halide (e.g., benzyl bromide)
-
Diethyl phosphite
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the palladium catalyst and ligand in the solvent.
-
Add the benzyl halide, diethyl phosphite, and base to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the catalyst.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
Pudovik Reaction: Synthesis of Diethyl α-Hydroxy-benzylphosphonate[10]
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Dichloromethane
Procedure:
-
In a flask, dissolve benzaldehyde and diethyl phosphite in dichloromethane.
-
Add triethylamine as a catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To further elucidate the relationships between these synthetic methods and aid in the selection process, the following diagrams illustrate the core transformations and a general workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Diethyl (bromomethyl)phosphonate and Triethyl phosphonoacetate in Olefination and Related Reactions
In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds and the introduction of phosphonate moieties are pivotal transformations, particularly in the development of pharmaceuticals and other complex molecules. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone methodology for olefination due to its high reliability and stereocontrol. This guide provides a detailed comparison of two commercially available phosphonate reagents: Triethyl phosphonoacetate and Diethyl (bromomethyl)phosphonate.
While both are phosphonate esters, their reactivity and applications differ fundamentally. Triethyl phosphonoacetate is a classic nucleophilic precursor used directly in the HWE reaction to form α,β-unsaturated esters. In contrast, Diethyl (bromomethyl)phosphonate is not typically used for direct olefination; its α-bromo group renders it an excellent electrophile, primarily used as a building block to introduce the phosphonomethyl group onto nucleophiles.[1][2] Understanding these distinct roles is crucial for reagent selection and successful experimental design.
Triethyl Phosphonoacetate: The Workhorse for (E)-Selective Olefination
Triethyl phosphonoacetate is a widely utilized reagent in the Horner-Wadsworth-Emmons reaction, prized for its ability to generate α,β-unsaturated esters with a strong preference for the (E)-isomer.[2][3] Upon deprotonation with a suitable base, it forms a stabilized phosphonate carbanion that serves as a potent nucleophile, readily reacting with a broad range of aldehydes and ketones.[2][4] The water-soluble nature of the phosphate byproduct significantly simplifies product purification compared to the traditional Wittig reaction.[5]
Performance Data in Horner-Wadsworth-Emmons Olefination
The olefination of various carbonyl compounds using triethyl phosphonoacetate consistently yields high proportions of the (E)-alkene. The following table summarizes representative performance data from the literature.
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | >95 | >95:5 |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1 |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 |
| Acetophenone | NaH | DME | 75 | 85:15 |
| Cyclohexanone | NaH | Benzene | 67-77 | N/A |
Data compiled from multiple sources.[2][6] Note: Yields and selectivities are representative and can vary based on specific reaction conditions.
Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate
This protocol describes the reaction of benzaldehyde with triethyl phosphonoacetate to yield ethyl (E)-cinnamate.[7]
Materials:
-
Benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents).
-
Add anhydrous THF via syringe to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate carbanion.
-
Cool the resulting solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl (E)-cinnamate.
Reaction Mechanism
The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion.[8] This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming an intermediate which eliminates a dialkyl phosphate salt to yield the alkene.[3] The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[5]
Diethyl (bromomethyl)phosphonate: An Electrophilic Building Block
In stark contrast to triethyl phosphonoacetate, Diethyl (bromomethyl)phosphonate is not typically employed for direct olefination. The presence of the bromine atom on the α-carbon significantly alters its reactivity, making the carbon atom electrophilic.[2] Consequently, its primary utility is not as a precursor to a nucleophilic carbanion for the HWE reaction, but as an electrophilic building block for introducing a phosphonomethyl group onto various nucleophiles.[1][2]
Its most common application is in the synthesis of more complex phosphonates via reactions like the Michaelis-Arbuzov reaction, where it acts as the electrophile.[2][9]
Experimental Protocol: Synthesis of Diethyl (bromomethyl)phosphonate
The most common method for the synthesis of Diethyl (bromomethyl)phosphonate is the Michaelis-Arbuzov reaction between triethyl phosphite and an excess of dibromomethane.[5][10]
Materials:
-
Triethyl phosphite
-
Dibromomethane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place a mixture of triethyl phosphite (1.0 equivalent) and a slight excess of dibromomethane (1.1-1.5 equivalents) in a round-bottom flask equipped with a reflux condenser. The reaction can be performed neat.
-
Heat the reaction mixture to reflux (typically 120-150 °C) for several hours.
-
Monitor the progress of the reaction by observing the evolution of the byproduct, ethyl bromide (a volatile liquid).
-
After the reaction is complete (as indicated by the cessation of ethyl bromide evolution), allow the mixture to cool to room temperature.
-
Remove the excess dibromomethane and the ethyl bromide byproduct by distillation.
-
Purify the crude Diethyl (bromomethyl)phosphonate by vacuum distillation to yield a colorless oil.
Reactivity Profile
The Michaelis-Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. It involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[10] This forms a phosphonium intermediate which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[10]
Summary Comparison
| Feature | Triethyl phosphonoacetate | Diethyl (bromomethyl)phosphonate |
| Chemical Role | Nucleophilic Precursor (after deprotonation) | Electrophilic Building Block |
| Primary Application | Horner-Wadsworth-Emmons Olefination | Synthesis of complex phosphonates (e.g., via Michaelis-Arbuzov reaction) |
| Reactive Center | Acidic α-carbon | Electrophilic α-carbon |
| Typical Reaction | Forms C=C bonds with carbonyls | Forms C-P bonds (as starting material) or reacts with nucleophiles |
| Outcome | (E)-α,β-Unsaturated Esters | Phosphonomethylated compounds |
Conclusion
Triethyl phosphonoacetate and Diethyl (bromomethyl)phosphonate possess distinct and complementary reactivity profiles. Triethyl phosphonoacetate is the reagent of choice for the synthesis of (E)-α,β-unsaturated esters from aldehydes and ketones via the Horner-Wadsworth-Emmons reaction, offering high yields and excellent stereoselectivity.[2] Conversely, Diethyl (bromomethyl)phosphonate is not a suitable reagent for direct olefination but serves as a valuable electrophilic building block for the synthesis of more complex phosphonate-containing molecules.[2] Understanding these fundamental differences is crucial for researchers in selecting the appropriate reagent to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Diethyl 3-Bromopropylphosphonate and its Elimination Product, Diethyl Vinylphosphonate
This guide provides a detailed spectroscopic comparison of the organophosphorus reagent Diethyl 3-Bromopropylphosphonate and its corresponding elimination product, Diethyl Vinylphosphonate. This information is valuable for researchers in organic synthesis and drug development for reaction monitoring and product characterization.
Reaction Pathway
The conversion of this compound to Diethyl Vinylphosphonate is achieved through an elimination reaction, typically facilitated by a non-nucleophilic base. This reaction involves the removal of a proton from the carbon alpha to the phosphonate group and the subsequent expulsion of the bromide ion, leading to the formation of a carbon-carbon double bond.
Caption: Elimination of HBr from this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and Diethyl Vinylphosphonate, facilitating their differentiation and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | This compound | Diethyl Vinylphosphonate |
| ¹H NMR (CDCl₃) | δ (ppm): 4.15-4.05 (m, 4H, OCH₂), 3.50 (t, 2H, CH₂Br), 2.25-2.10 (m, 2H, PCH₂), 2.05-1.90 (m, 2H, CH₂), 1.35 (t, 6H, CH₃) | δ (ppm): 6.40-5.80 (m, 1H, PCH=), 6.15-5.85 (m, 2H, =CH₂), 4.10-3.95 (m, 4H, OCH₂), 1.30 (t, 6H, CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 62.0 (d, J=6.5 Hz, OCH₂), 32.5 (d, J=4.5 Hz, CH₂Br), 27.5 (d, J=18.0 Hz, PCH₂CH₂), 24.0 (d, J=140.0 Hz, PCH₂) 16.5 (d, J=6.0 Hz, CH₃) | δ (ppm): 135.0 (d, J=10.0 Hz, =CH₂), 128.0 (d, J=185.0 Hz, PCH=), 61.5 (d, J=6.0 Hz, OCH₂), 16.0 (d, J=6.0 Hz, CH₃) |
| ³¹P NMR (CDCl₃) | δ (ppm): ~30-33 | δ (ppm): ~18-21 |
Infrared (IR) Spectroscopy
| Parameter | This compound | Diethyl Vinylphosphonate |
| Key Absorptions (cm⁻¹) | ~2980 (C-H str.), ~1250 (P=O str.), ~1030 (P-O-C str.), ~650 (C-Br str.) | ~3080 (=C-H str.), ~2980 (C-H str.), ~1640 (C=C str.), ~1250 (P=O str.), ~1020 (P-O-C str.) |
Mass Spectrometry (MS)
| Parameter | This compound | Diethyl Vinylphosphonate |
| Molecular Ion (m/z) | 258/260 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes) | 164 (M⁺) |
| Key Fragments (m/z) | 179 ([M-Br]⁺), 151, 123, 109 | 136, 108, 91, 79 |
Experimental Protocols
Synthesis of Diethyl Vinylphosphonate
Reaction: Elimination of HBr from this compound.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is added a non-nucleophilic base, for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed sequentially with dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford Diethyl Vinylphosphonate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ is used.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, typically using electron ionization (EI). The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.
Comparative Guide to the Biological Activity of Compounds Synthesized from Diethyl 3-Bromopropylphosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized using Diethyl 3-Bromopropylphosphonate as a key starting material. The focus is on furnishing objective performance comparisons with alternative compounds, supported by experimental data, to aid in research and development efforts.
Introduction
This compound is a versatile reagent in organic synthesis, enabling the introduction of a phosphonate moiety onto various molecular scaffolds. This structural feature is of significant interest in medicinal chemistry as phosphonates are stable analogues of phosphates and can act as mimics of substrates or transition states for various enzymes. The compounds derived from this phosphonate precursor have demonstrated a range of biological activities, most notably anticancer and antimicrobial effects. This guide will delve into the synthesis, biological evaluation, and potential mechanisms of action of these derivatives.
Anticancer Activity of 1,2,4-Triazole-Containing Phosphonates
A significant class of compounds synthesized from this compound involves the incorporation of a 1,2,4-triazole ring. These derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The in vitro anticancer activity of a series of diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonates was assessed using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized below. Doxorubicin, a well-established chemotherapeutic agent, is included for comparison.
| Compound ID | Aryl Substituent | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | A375 (Melanoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | T98G (Glioblastoma) IC50 (µM) |
| 7a | Phenyl | 15.2±1.3 | 18.5±1.9 | 20.1±2.2 | 22.4±2.5 | 25.1±2.8 |
| 7b | 4-Methylphenyl | 12.8±1.1 | 15.4±1.6 | 17.3±1.8 | 19.8±2.1 | 22.6±2.4 |
| 7c | 4-Methoxyphenyl | 10.5±0.9 | 13.1±1.4 | 15.2±1.6 | 17.5±1.9 | 20.3±2.2 |
| 7d | 4-Chlorophenyl | 8.2±0.7 | 10.6±1.1 | 12.8±1.4 | 14.9±1.6 | 17.8±1.9 |
| 7e | 4-Bromophenyl | 7.5±0.6 | 9.8±1.0 | 11.5±1.2 | 13.2±1.4 | 16.1±1.7 |
| Doxorubicin | - | 1.2±0.1 | 1.5±0.2 | 1.8±0.2 | 2.1±0.3 | 2.5±0.3 |
Note: The data indicates that compounds with electron-withdrawing substituents on the aryl ring (e.g., chloro and bromo) exhibit higher cytotoxic activity. However, their potency is lower than the standard chemotherapeutic agent, Doxorubicin.
Antimicrobial Activity of 1,2,4-Triazole-Containing Phosphonates
The antimicrobial potential of phosphonate derivatives bearing a 1,2,4-triazole moiety has also been investigated. For a comprehensive comparison, the following table includes Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various bacterial strains, providing a benchmark for the potential efficacy of compounds derived from this compound.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,2,4-Triazole-Thio-Alkyl-Phosphonate Analogue | Staphylococcus aureus | 12.5 - 50 | Ciprofloxacin | 0.25 - 1 |
| Bacillus subtilis | 31.25 | Ciprofloxacin | 0.25 - 1 | |
| Escherichia coli | >100 | Ciprofloxacin | 0.25 - 1 | |
| Pseudomonas aeruginosa | >100 | Ciprofloxacin | 0.5 - 2 | |
| Fluoroquinolone-1,2,4-Triazole Hybrid [1] | Staphylococcus aureus | 0.125 - 8 | Ciprofloxacin | 0.25 - 1 |
| Escherichia coli | 0.25 - 2 | Ciprofloxacin | 0.25 - 1 | |
| Vinyl-1,2,4-Triazole Derivative [2] | Xanthomonas campestris | 0.0002 - 0.0033 (mM) | - | - |
| Erwinia amylovora | 0.0004 - 0.0033 (mM) | - | - |
Note: While direct MIC data for the this compound-derived triazoles from the primary study is unavailable, related compounds show moderate to good antibacterial activity, particularly against Gram-positive bacteria.[1][3][4][5] The comparison with established antibiotics like Ciprofloxacin highlights the need for further optimization to enhance potency.
Experimental Protocols
Synthesis of Diethyl (3-((5-aryl-1H-1,2,4-triazol-3-yl)thio)propyl)phosphonates
A general procedure for the synthesis of the target compounds is as follows:
-
Synthesis of 5-aryl-1H-1,2,4-triazole-3-thiol: A mixture of an aromatic carboxylic acid and thiocarbohydrazide is heated to form the corresponding 1,2,4-triazole-3-thiol.
-
Reaction with this compound: The synthesized 5-aryl-1H-1,2,4-triazole-3-thiol is then reacted with this compound in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) under reflux to yield the final product. The product is then purified by recrystallization or column chromatography.
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Synthetic pathway for 1,2,4-triazole-containing phosphonates.
Caption: Plausible anticancer signaling pathways targeted by 1,2,4-triazole derivatives.[6][7]
Conclusion
The derivatives synthesized from this compound, particularly those incorporating a 1,2,4-triazole moiety, have demonstrated promising, albeit moderate, anticancer and antimicrobial activities. The structure-activity relationship studies suggest that further chemical modifications, such as the introduction of specific substituents on the aryl ring, could lead to the development of more potent therapeutic agents. The provided experimental protocols and mechanistic insights offer a foundational framework for researchers to build upon in the quest for novel and effective pharmaceuticals. Future work should focus on optimizing the lead compounds to improve their biological activity and elucidating their precise mechanisms of action.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Phosphonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phosphonates, crucial analogues of carboxylic acids and phosphates, is of paramount importance in medicinal chemistry, drug discovery, and materials science. The formation of the carbon-phosphorus (C-P) bond is the cornerstone of phosphonate synthesis, and a diverse array of catalytic systems have been developed to facilitate this transformation efficiently and selectively. This guide provides a comparative analysis of various catalysts employed in the synthesis of phosphonates, with a focus on the widely utilized Hirao, Pudovik, and Kabachnik-Fields reactions. The performance of these catalysts is evaluated based on experimental data, including product yields, reaction conditions, and catalyst efficiency metrics.
Homogeneous Catalysis in Phosphonate Synthesis
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. Palladium and nickel complexes are at the forefront of C-P bond formation through cross-coupling reactions, while Lewis and Brønsted acids are instrumental in addition reactions to carbonyls and imines.
The Hirao Reaction: Palladium and Nickel-Catalyzed C-P Cross-Coupling
The Hirao reaction is a powerful method for forming C(sp²)–P bonds via the cross-coupling of aryl or vinyl halides with H-phosphonates, H-phosphinates, or secondary phosphine oxides.[1][2][3] Palladium complexes are the most common catalysts, although nickel-based systems have emerged as a more economical alternative.[4][5]
The catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions, typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the phosphorus nucleophile and reductive elimination to afford the phosphonate product and regenerate the active catalyst.[1][4][6]
Table 1: Comparison of Palladium and Nickel Catalysts in the Hirao Reaction
| Catalyst System | Aryl Halide | H-Phosphonate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | 4-Bromotoluene | Diethyl phosphite | Et₃N | Toluene | 110 | 12 | 85 | [7] |
| Pd(OAc)₂ (1 mol%) / dppf (1.5 mol%) | 2-Chloropyrazine | Diethyl phosphite | Et₃N | DMF | 110 | 24 | 67 | [7] |
| Pd(OAc)₂ (10 mol%) | Bromobenzene | Diethyl phosphite | Et₃N | MW, no solvent | 150 | 0.17 | 95 | [8] |
| NiCl₂(dppp) (5 mol%) | 4-Iodoanisole | Diethyl phosphite | K₂CO₃ | Dioxane | 100 | 24 | 88 | [4] |
| NiCl₂ (10 mol%) | Bromobenzene | Diethyl phosphite | Et₃N | MW, no solvent | 180 | 0.5 | 92 | [5] |
Experimental Protocol: Improved Hirao Reaction using Pd(OAc)₂/dppf [7]
To a reaction vessel containing the aryl halide (1.0 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 1.5 mol%), and palladium(II) acetate (1 mol%) is added the solvent (acetonitrile or DMF). The mixture is stirred for a few minutes before adding the dialkylphosphite (1.2 mmol) and the base (e.g., triethylamine, 2.0 mmol). The reaction mixture is then heated under a nitrogen atmosphere at the specified temperature for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired aryl phosphonate.
Heterogeneous Catalysis: Bridging the Gap
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes, contributing to more sustainable synthetic methodologies.[9][10] A variety of solid-supported catalysts, including metal oxides, nanoparticles, and metal-organic frameworks (MOFs), have been successfully employed in phosphonate synthesis, particularly for the Kabachnik-Fields and Pudovik reactions.
The Kabachnik-Fields and Pudovik Reactions
The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (e.g., dialkyl phosphite) to produce α-aminophosphonates.[5][11][12] The related Pudovik reaction involves the addition of a hydrophosphoryl compound to a pre-formed imine.[4][11] These reactions can be catalyzed by both Lewis and Brønsted acids, as well as by various heterogeneous catalysts.
Table 2: Comparison of Heterogeneous Catalysts for the Kabachnik-Fields Reaction
| Catalyst | Aldehyde | Amine | Phosphite | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reusability (cycles) | Reference |
| Nano-Fe₃O₄@SiO₂-SO₃H | Benzaldehyde | Aniline | Diethyl phosphite | Ethanol | RT | 30 | 95 | 5 | [10] |
| MIL-101(Cr)-NH₂ | 4-Chlorobenzaldehyde | 4-Bromoaniline | Diethyl phosphite | Acetonitrile | 60 | 60 | 92 | 4 | [10] |
| Eggshell | Benzaldehyde | Aniline | Triethyl phosphite | Ethanol | RT | 25-30 | 94 | Not reported | [13] |
| Nano ZnO | 4-Nitrobenzaldehyde | Aniline | Triethyl phosphite | Ethanol | RT | 2-5 | 93 | Not reported | [14] |
| LiClO₄ | Benzaldehyde | Aniline | Diethyl phosphite | Neat | RT | 10 | 98 | Not reported | [15] |
Experimental Protocol: Kabachnik-Fields Reaction using a Heterogeneous Catalyst [10]
In a round-bottom flask, a mixture of the aldehyde (1 mmol), amine (1 mmol), and diethyl phosphite (1.2 mmol) is prepared in the chosen solvent (or neat). The heterogeneous catalyst (e.g., 10 mol%) is then added, and the mixture is stirred at the specified temperature for the required time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the pure α-aminophosphonate. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Biocatalysis in Phosphonate Synthesis
While less common than traditional chemical catalysis for general phosphonate synthesis, biocatalysis offers the potential for highly selective transformations under mild, environmentally benign conditions. Enzymes such as phosphonatases and C-P lyases are involved in the biosynthesis and degradation of natural phosphonates. The application of isolated enzymes or whole-cell systems for the synthetic production of phosphonates is an emerging field with significant potential for the synthesis of chiral phosphonates.
Catalyst Performance Metrics: A Deeper Dive
To objectively compare the efficiency of different catalysts, several key performance indicators are used:
-
Yield (%): The amount of desired product obtained relative to the theoretical maximum.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reactant. Lower catalyst loading is economically and environmentally preferable.
-
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes deactivated. It is a measure of catalyst lifetime and is calculated as (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF): The turnover number per unit time (e.g., h⁻¹). It represents the intrinsic activity of the catalyst under specific reaction conditions.[2][15]
-
Reusability: For heterogeneous catalysts, the ability to be recovered and reused multiple times without a significant loss of activity is a critical factor for sustainable processes.[9][10]
Direct comparison of TON and TOF values across different studies can be challenging due to variations in reaction conditions. However, these metrics provide a more insightful measure of catalyst performance than yield alone. For instance, a catalyst with a lower yield but a significantly higher TOF might be preferable for industrial applications where reaction speed is crucial.
Visualizing the Workflow and Reaction Mechanisms
To aid in the understanding of the experimental processes and the underlying chemical transformations, graphical representations are invaluable.
Caption: A general experimental workflow for catalyst screening in phosphonate synthesis.
Caption: Simplified catalytic cycle of the Hirao reaction.
Conclusion
The choice of catalyst for phosphonate synthesis is dictated by a multitude of factors, including the desired product, substrate scope, reaction conditions, and considerations of cost and sustainability. Homogeneous palladium and nickel catalysts offer high efficiency for C-P cross-coupling reactions like the Hirao synthesis, with ongoing research focused on reducing catalyst loading and expanding substrate compatibility. For the synthesis of α-aminophosphonates via the Kabachnik-Fields and Pudovik reactions, a wide range of catalysts are effective, with heterogeneous systems providing the added benefits of easy separation and reusability. The development of novel catalysts, including nanocatalysts and biocatalysts, continues to push the boundaries of efficiency and selectivity in phosphonate synthesis, paving the way for the creation of new and valuable molecules for a variety of applications. This guide serves as a starting point for researchers to navigate the diverse landscape of catalysts and select the most appropriate system for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kabachnik-Fields Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Harnessing Nanocatalysts for Sustainable Chemical Processes: Innovations in Green Chemistry [ajgreenchem.com]
- 10. longdom.org [longdom.org]
- 11. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
Shifting Paradigms in Chemical Synthesis: A Comparative Guide to the Environmental Impact of Organophosphorus Reagents
For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that extends beyond reaction yields and into the realm of environmental responsibility. Organophosphorus reagents, workhorses in synthetic chemistry for iconic transformations like the Wittig and Mitsunobu reactions, are facing increasing scrutiny due to their environmental persistence and toxicity. This guide provides a comprehensive comparison of commonly used organophosphorus reagents and their greener alternatives, supported by experimental data and detailed protocols to empower more sustainable choices in the laboratory.
The widespread use of organophosphorus compounds, particularly as pesticides, has led to significant environmental contamination. While laboratory-scale use contributes a smaller fraction to this burden, the cumulative effect of research and industrial synthesis necessitates a proactive approach to minimizing their environmental footprint. This guide focuses on the ecotoxicity, biodegradability, and overall environmental impact of key organophosphorus reagents and their byproducts, offering a data-driven assessment to inform greener chemical practices.
Comparative Environmental Impact Assessment
The following tables summarize the available quantitative data on the environmental impact of common organophosphorus reagents and their byproducts, alongside greener alternatives. The data is compiled from various sources, including Safety Data Sheets (SDS) and peer-reviewed literature.
| Reagent/Byproduct | Type | Application | Acute Toxicity to Fish (LC50, 96h) | Acute Toxicity to Aquatic Invertebrates (EC50, 48h Daphnia magna) | Biodegradability (OECD 301) |
| Triphenylphosphine (TPP) | Organophosphorus Reagent | Wittig, Mitsunobu, Appel reactions | > 10,000 mg/L (Leuciscus idus)[1] | > 5 mg/L[1] | Not readily biodegradable (<20% in 28 days)[2] |
| Triphenylphosphine oxide (TPPO) | Byproduct | Wittig, Mitsunobu, Appel reactions | Data not available | Data not available | Not readily biodegradable (<20% in 28 days)[2] |
| Diethyl azodicarboxylate (DEAD) | Azo compound (used with TPP) | Mitsunobu reaction | Toxic to aquatic life[3][4][5] | Data not available | Persistence is unlikely based on information available[6] |
| Diisopropyl azodicarboxylate (DIAD) | Azo compound (used with TPP) | Mitsunobu reaction | Toxic to aquatic organisms, may cause long-term adverse effects[3] | Data not available | Persistence is unlikely based on information available[3] |
| (Cyanomethylene)trimethylphosphorane (CMMP) | Phosphorane (Wittig Alternative) | Wittig reaction | Data not available | Data not available | Data not available |
| Catalytic Systems (e.g., Iron Phthalocyanine) | Alternative | Catalytic Mitsunobu reaction | Generally lower environmental impact | Generally lower environmental impact | Not applicable |
Note: Data for many specific laboratory reagents and their alternatives is limited in publicly available literature, highlighting a critical need for further research in this area. The toxicity of DEAD and DIAD is acknowledged in their safety data, but specific LC50/EC50 values are often not provided.
Understanding the Primary Mechanism of Toxicity
A primary mode of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of insects and vertebrates. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which can result in paralysis and death.
References
Safety Operating Guide
Safe Disposal of Diethyl 3-Bromopropylphosphonate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Diethyl 3-Bromopropylphosphonate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-impermeable gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator. |
Ensure adequate ventilation in the work area to avoid breathing in mists, gases, or vapors.[3] All sources of ignition should be removed from the vicinity.[3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.
-
Consult Local Regulations: Before proceeding, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliance.
-
Product Disposal: The material should be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[1][3] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1][3]
-
Contaminated Packaging:
Emergency Procedures for Spills
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3] Prevent further leakage if it is safe to do so.[3] Spills can be soaked up with an inert absorbent material such as sand, silica gel, acid binder, or universal binder.[4] The collected material should then be placed in a suitable, closed container for disposal.[5]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Diethyl 3-Bromopropylphosphonate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diethyl 3-Bromopropylphosphonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling. According to safety data sheets, it is known to cause skin and serious eye irritation.[1][2][3] Some sources also indicate that it may cause respiratory irritation.[3]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE)
The consistent recommendation across safety data sheets is the use of protective gloves and eye protection.[1][2] Proper PPE is the first line of defense against accidental exposure.
| Protection Type | Recommended Equipment | Specification/Notes |
| Eye Protection | Safety glasses with side-shields or goggles.[5] | Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] |
| Hand Protection | Chemical-resistant, impermeable gloves.[1][6] | Wear appropriate protective gloves to prevent skin exposure.[5][7][8] |
| Skin and Body | Protective clothing. | Wear appropriate protective clothing to prevent skin exposure.[5][8] A lab coat should be standard. |
| Respiratory | Use only in a well-ventilated area or under a chemical fume hood.[5][9] | A dust mask (type N95) may be considered. If ventilation is inadequate, use a suitable respirator. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1][2][7]
-
Use only in well-ventilated areas, such as under a chemical fume hood.[5][9]
-
Ensure eyewash stations and safety showers are readily accessible and close to the workstation.[5][9]
Storage:
Emergency and First-Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek medical attention if irritation persists.[2] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice.[2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1][2] Seek medical attention. |
| Ingestion | Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1] |
Disposal Plan
Contaminated materials and unused products must be disposed of as hazardous waste.
Procedure:
-
Containment: Collect waste material in a suitable, closed, and properly labeled container.[2][5][9] Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound."
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed and approved waste disposal company.[9] All disposal activities must be in accordance with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. Diethyl (3-bromopropyl)phosphonate | C7H16BrO3P | CID 283500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL(3-BROMOPROPYL)PHOSPHONATE | 1186-10-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
